Technical Guide: Synthesis of 4-Iodo-2-propyl-1H-imidazole
The following technical guide details the synthesis of 4-Iodo-2-propyl-1H-imidazole , a critical intermediate in the pharmaceutical industry, particularly for the development of Angiotensin II receptor antagonists (e.g.,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the synthesis of 4-Iodo-2-propyl-1H-imidazole , a critical intermediate in the pharmaceutical industry, particularly for the development of Angiotensin II receptor antagonists (e.g., Olmesartan, Losartan analogs).
Executive Summary
Target Molecule: 4-iodo-2-propyl-1H-imidazole (CAS: 73746-44-8)
Core Application: Precursor for Suzuki/Sonogashira cross-coupling in the synthesis of "sartan" class antihypertensives.
Critical Challenge: Regioselectivity. The imidazole ring is prone to multiple halogenations. Direct mono-iodination often yields a difficult-to-separate mixture of unreacted starting material, the desired 4-iodo product, and the 4,5-diiodo byproduct.
The Solution: This guide prioritizes the "Di-iodination/Selective De-iodination Strategy" . This industrial-standard approach forces the reaction to completion (forming the 4,5-diiodo intermediate) and subsequently reduces it back to the mono-iodo species using sodium sulfite. This method ensures higher purity and easier workup compared to direct stoichiometric control.
Retrosynthetic Analysis & Strategy
The synthesis relies on the inherent nucleophilicity of the imidazole ring under alkaline conditions.
Route A (Direct Control): Reacting 2-propylimidazole with 1.0 eq of
.
Risk:[1] Statistical distribution leads to ~60% product, 20% starting material, 20% di-iodo. Purification is inefficient.
Route B (Saturation/Reduction - Recommended):
Exhaustive Iodination: Force formation of 4,5-diiodo-2-propylimidazole using excess
.
Regioselective Reduction: Use sodium sulfite (
) to remove the more labile iodine atom. Since the 4 and 5 positions are tautomerically equivalent in the 2-substituted imidazole, removing one yields the desired 4(5)-iodo product.
Reaction Logic Diagram
Caption: Logical flow of the saturation/reduction strategy to avoid mixture formation.
Experimental Protocol: The "Gold Standard" Route
Phase 1: Synthesis of 4,5-Diiodo-2-propylimidazole
This step ensures all starting material is consumed.
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, dissolve 2-propylimidazole (11.0 g, 100 mmol) and NaOH (10.0 g, 250 mmol) in water (100 mL). Cool the solution to 0–5 °C.
Iodination: Dissolve iodine (
, 55.8 g, 220 mmol) and KI (60 g, to solubilize iodine) in water (150 mL). Add this solution dropwise to the imidazole mixture over 1 hour, maintaining temperature < 10 °C.
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (
) should disappear, replaced by a high spot (di-iodo).
Isolation: Adjust pH to 6–7 using dilute HCl. The 4,5-diiodo-2-propylimidazole will precipitate as a yellow/tan solid.
Filtration: Filter the solid, wash with cold water (2 x 50 mL), and dry under vacuum.
Expected Yield: 85–90%
Checkpoint: If the filtrate is dark brown, excess iodine is present (good).
Phase 2: Selective Reduction to 4-Iodo-2-propylimidazole
This step converts the di-iodo intermediate to the mono-iodo target.
Reagents:
4,5-Diiodo-2-propylimidazole (from Phase 1)
Sodium Sulfite (
) (3.0 eq)
Solvent: 30% Aqueous Ethanol or Water
Procedure:
Suspension: Resuspend the crude di-iodo solid in a solution of water (150 mL) and ethanol (50 mL).
Reduction: Add sodium sulfite (
, 37.8 g, 300 mmol).
Reflux: Heat the mixture to reflux (approx. 85–90 °C) for 12–18 hours.
Mechanism:[1][2][3][4][5] Sulfite acts as a reducing agent, removing one iodine atom via nucleophilic attack on the halogen or electron transfer mechanism.
Monitoring: Monitor by HPLC or TLC. The di-iodo spot will convert to a lower
spot (mono-iodo).
Workup: Cool the solution to room temperature. If the product precipitates, filter it.[1][3][4][6][7][8] If not, concentrate the ethanol fraction under reduced pressure.
Purification: Adjust pH to 8–9 with NaOH. Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over
, and concentrate.
Recrystallization: Recrystallize from Isopropanol/Hexane or Toluene to obtain white to off-white crystals.
Quantitative Data & Specifications
Parameter
Specification
Notes
Appearance
White to off-white crystalline solid
Yellowing indicates free iodine impurity.
Yield (Overall)
65% – 75%
Calculated from 2-propylimidazole.
Purity (HPLC)
> 98.5%
Critical for subsequent cross-coupling.
Melting Point
138 – 142 °C
Distinct from di-iodo (>180 °C).
Mass Spec (ESI+)
[M+H]+ = 237.0
Characteristic iodine isotope pattern not applicable (monoisotopic), but mass shift is clear.
7.15 ppm (s, 1H): C5-H (The diagnostic peak). Note: In the di-iodo precursor, this peak is absent.
2.55 ppm (t, 2H): Propyl adjacent to ring.
1.65 ppm (m, 2H): Propyl middle .
0.90 ppm (t, 3H): Propyl terminal .
Critical Control Points & Troubleshooting
pH Control during Iodination
The formation of the imidazolyl anion is pH-dependent. If the pH drops below 10 during the iodine addition, the reaction rate slows drastically.
Action: Maintain pH > 12 initially, allowing it to drop naturally, but ensure basicity is maintained until workup.
The "Sulfite Wash" Myth
Simply washing the di-iodo product with sulfite at room temperature removes free iodine (
), but it does not perform the de-iodination reaction.
Correction: High temperature (reflux) and prolonged time are required to chemically cleave the C-I bond on the ring.
Tautomerism
4-iodo-2-propylimidazole exists in equilibrium with 5-iodo-2-propylimidazole. In solution (NMR), these are indistinguishable due to rapid proton exchange. In solid state, they crystallize as a single form.
Note: For cross-coupling (e.g., trityl protection followed by coupling), the N-protection step fixes the regiochemistry.
Safety & Handling
Iodine (
): Corrosive and volatile. Weigh in a fume hood. Use glass or Teflon equipment; iodine stains and corrodes steel.
Sodium Sulfite: Generally safe, but releases
gas if acidified. Ensure good ventilation during the acidification step of the workup.
Waste Disposal: Iodinated waste must be segregated. Do not mix with oxidizers.
References
Google Patents. (2017). CN106674121A - Preparation method of 4-halogen-1H-imidazole.
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis...[2]. Journal of Medicinal Chemistry, 39(1), 323-338.[2] Retrieved February 4, 2026, from [Link]
Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.[1][3][7][8] Retrieved February 4, 2026, from
Structural Elucidation and Regiochemical Assignment of 4-Iodo-2-propyl-1H-imidazole
This guide outlines the structural elucidation and regiochemical assignment of 4-Iodo-2-propyl-1H-imidazole . It addresses the specific challenges posed by imidazole tautomerism and provides a self-validating analytical...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the structural elucidation and regiochemical assignment of 4-Iodo-2-propyl-1H-imidazole . It addresses the specific challenges posed by imidazole tautomerism and provides a self-validating analytical workflow for researchers.
Executive Summary
The accurate structural assignment of 4-Iodo-2-propyl-1H-imidazole is critical due to its role as a pharmacophore precursor (e.g., in angiotensin II receptor antagonists). The primary analytical challenge lies in distinguishing the mono-iodinated product from the 4,5-diiodo impurity and resolving the dynamic tautomeric equilibrium between the 4-iodo and 5-iodo forms in solution. This guide provides a definitive spectroscopic strategy, leveraging
H/ C NMR , 2D HMBC , and HRMS to validate the substitution pattern and purity.
Synthetic Context & Impurity Profile
To understand the structure, one must understand its origin. The compound is typically synthesized via the electrophilic iodination of 2-propylimidazole .
Mechanism: The iodine electrophile attacks the electron-rich imidazole ring. Due to the propyl group at C2, the available sites are C4 and C5.
Critical Impurities:
4,5-Diiodo-2-propyl-1H-imidazole: Result of over-iodination.
2-Propylimidazole: Unreacted starting material.
Note: In the parent 1H-imidazole, positions 4 and 5 are chemically equivalent due to rapid tautomerism. However, the introduction of the iodine atom breaks this symmetry, creating distinct (though rapidly interconverting) tautomers.
Analytical Workflow
The following decision tree outlines the logical flow from crude synthesis to structural confirmation.
Figure 1: Step-wise analytical workflow for structural validation.
Spectroscopic Characterization
Mass Spectrometry (HRMS)
Before NMR, confirm the molecular formula and halogen count.
Target Ion:
(approx).
Iodine Signature: Iodine is monoisotopic (
I). Unlike Chlorine or Bromine, it does not show an M+2 isotope peak.
Diagnostic: A mass shift of +126 Da relative to 2-propylimidazole (
) confirms mono-iodination. A shift of +252 Da indicates the di-iodo impurity.
Nuclear Magnetic Resonance (NMR)
Solvent Selection:DMSO-d6 is mandatory.
Reasoning: In
, the imidazole N-H proton is often broad or invisible due to exchange. DMSO-d6 forms hydrogen bonds with the N-H, slowing the exchange rate and revealing the N-H signal (approx. 12-13 ppm) and its coupling.
Predicted H NMR Data (400 MHz, DMSO-d6)
Position
Type
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
NH
Amine
12.0 - 12.5
Broad s
1H
Disappears with shake.
C5-H
Aromatic
7.10 - 7.30
s
1H
Diagnostic singlet. If absent Di-iodo impurity.
C2-Propyl ()
Aliphatic
2.50 - 2.60
t
2H
Adjacent to aromatic ring.
C2-Propyl ()
Aliphatic
1.60 - 1.75
sext/m
2H
Middle of propyl chain.
C2-Propyl ()
Aliphatic
0.85 - 0.95
t
3H
Methyl terminus.
Predicted C NMR Data
C2 (Imidazole): ~145-150 ppm (Quaternary, deshielded by two nitrogens).
C4 (C-I): ~75-85 ppm. Key Diagnostic: Carbon attached to Iodine is significantly shielded (upfield) due to the "Heavy Atom Effect" of Iodine.
C5 (C-H): ~120-130 ppm.
Propyl Carbons: ~30 ppm (
), ~20 ppm (), ~13 ppm ().
The Tautomerism Challenge (4-Iodo vs 5-Iodo)
In solution, the proton on the nitrogen oscillates between N1 and N3.
Because this exchange is often faster than the NMR timescale at room temperature, the signals for C4 and C5 may appear as weighted averages. However, the 4-iodo tautomer is generally favored in the solid state and often predominates in polar aprotic solvents due to hydrogen bonding and electronic stabilization.
Distinguishing from 4,5-Diiodo impurity:
Mono-iodo: Shows one aromatic proton signal (C5-H).
Di-iodo: Shows zero aromatic proton signals.
Experimental Protocols
Protocol A: Purification (Removal of Di-iodo Impurity)
The 4,5-diiodo byproduct is less polar and more lipophilic than the mono-iodo product.
Dissolution: Dissolve crude solid in minimal hot Ethyl Acetate (EtOAc).
Precipitation: Slowly add n-Hexane until turbidity appears.
Crystallization: Cool to 4°C. The di-iodo species often remains in the mother liquor or precipitates first depending on concentration.
Flash Chromatography (Alternative): Use a silica column. Elute with DCM:MeOH (95:5). The di-iodo elutes first (High
), followed by the mono-iodo product.
Protocol B: NMR Sample Preparation
Mass: Weigh 10-15 mg of purified sample.
Solvent: Add 0.6 mL DMSO-d6 (99.9% D).
Tube: Use a high-quality 5mm NMR tube to avoid shimming errors.
Acquisition: Run standard proton (16 scans) and carbon (1024 scans).
Validation: Check the integration of the aromatic singlet (C5-H) against the propyl methyl group (3H). Ratio must be 1:3 .
Mechanistic Visualization (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive proof of structure, linking protons to carbons separated by 2-3 bonds.
Figure 2: Key HMBC correlations. The correlation from the Ring Proton to the Iodine-bearing Carbon (C4) confirms the 2,4-substitution pattern.
References
BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Retrieved from
National Institutes of Health (NIH). Structure Elucidation of Antibiotics by NMR Spectroscopy. PubMed. Retrieved from
Giaimo, L. A. M., et al. (2025). Synthesis of 4-Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. European Journal of Organic Chemistry. Retrieved from [Eur. J. Org. Chem.]([Link]]
Hiller, A., et al. (2006).[3] NMR study on the structure and stability of 4-substituted aromatic iodosyl compounds. Magnetic Resonance in Chemistry. Retrieved from
Google Patents. Synthesis method of 4,5-diiodo-1H-imidazole (CN112321512A). Retrieved from
Technical Monograph: Biological Activity & Synthetic Utility of 4-Iodo-2-propyl-1H-imidazole Derivatives
The following technical guide details the biological activity, pharmacological mechanisms, and synthetic utility of 4-Iodo-2-propyl-1H-imidazole and its derivatives. This document is structured for researchers in medicin...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, pharmacological mechanisms, and synthetic utility of 4-Iodo-2-propyl-1H-imidazole and its derivatives. This document is structured for researchers in medicinal chemistry and pharmacology.
Executive Summary
4-Iodo-2-propyl-1H-imidazole (CAS: 1207547-64-5) serves as a high-value "privileged scaffold" in medicinal chemistry.[1] While the parent compound itself is a synthetic intermediate with limited intrinsic biological activity, its derivatives are potent modulators of the Renin-Angiotensin-Aldosterone System (RAAS) .
Specifically, this scaffold acts as the core pharmacophore for a class of Angiotensin II Receptor Blockers (ARBs) , including analogues of Olmesartan , Telmisartan , and Eprosartan . The 2-propyl group provides critical hydrophobic anchoring within the AT1 receptor pocket, while the 4-iodo moiety functions as a versatile "synthetic warhead," enabling the attachment of biphenyl-tetrazole tails or lipophilic side chains via palladium-catalyzed cross-coupling. Secondary activities of these derivatives include antimicrobial and antiproliferative (anticancer) effects, particularly when functionalized with aryl-acrylamides.
Structural Analysis & Pharmacophore Logic
The biological potency of derivatives stems from two distinct structural domains on the imidazole ring:
The "Anchor": 2-Propyl Group
Function: Lipophilic interaction.
Mechanism: The propyl chain inserts into a hydrophobic pocket (Ile288, Tyr292) of the Angiotensin II Type 1 (AT1) receptor.
SAR Insight: Studies indicate that a propyl or butyl chain is optimal for AT1 affinity. Shorter chains (methyl/ethyl) reduce binding energy, while longer chains introduce steric clashes.
The "Warhead": 4-Iodo Position[1]
Function: Divergent functionalization.
Mechanism: The C-I bond is highly reactive toward oxidative addition by palladium catalysts. This allows for the introduction of:
Biphenyl-tetrazoles: Essential for acidic binding interactions (mimicking the Asp residue of Angiotensin II).
Acrylamides/Esters: Enhancing metabolic stability or creating prodrugs.
Primary Pharmacology: Angiotensin II Receptor Antagonism
Mechanism of Action
Derivatives synthesized from 4-iodo-2-propyl-1H-imidazole function as surmountable or insurmountable antagonists of the AT1 receptor. By blocking the binding of Angiotensin II, they prevent:
Vasoconstriction: Leading to lowered systemic vascular resistance.
Aldosterone Secretion: Reducing sodium and water retention.
Derivatives where the 4-iodo group is replaced by aryl-acrylamides or benzoyl groups have shown potency against leukemia (NB4, K562 cell lines) and melanoma.
Mechanism: Disruption of tubulin polymerization and downregulation of AXL-Receptor Tyrosine Kinase.
Antimicrobial:
Coupling the 4-iodo position with specific aryl-boronic acids yields 4-aryl-imidazoles with moderate activity against Candida albicans (antifungal) and Gram-positive bacteria.
Mechanism: Inhibition of sterol 14α-demethylase (CYP51), disrupting cell membrane integrity.
Experimental Protocols
Protocol A: Synthesis of ARB Precursor via Suzuki Coupling
This protocol converts the 4-iodo intermediate into a biaryl-imidazole precursor.
Validates the biological activity of the synthesized derivative.
Materials:
Ligand: [125I]-Sar1-Ile8-Angiotensin II (0.05 nM).
Receptor Source: Rat liver membrane homogenates or CHO cells stably expressing human AT1R.
Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
Methodology:
Incubation: Mix membrane preparation (20 µg protein) with radioligand and increasing concentrations of the test derivative (10^-10 to 10^-5 M).
Equilibrium: Incubate at 25°C for 90 minutes (equilibrium conditions).
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
Quantification: Count filter-bound radioactivity using a gamma counter.
Analysis: Determine IC50 using non-linear regression (Log(inhibitor) vs. Response).
Data Summary: Comparative Activity
Compound Variant
R-Group (C4 Position)
Primary Target
IC50 / Activity
Parent Scaffold
Iodine (-I)
Synthetic Intermediate
Inactive (>10 µM)
ARB Derivative
Biphenyl-Tetrazole
AT1 Receptor
1.0 - 10 nM
Acrylamide Deriv.
3,3-Dimethylacrylamide
Rabbit Aorta (Vasodilation)
~50 nM
Anticancer Deriv.
Benzoyl-Aryl
Tubulin / AXL-RTK
14 - 50 nM
Pathway Visualization
The following graph details the biological pathway intercepted by derivatives of this scaffold.
Figure 2: Intervention of Imidazole Derivatives in the RAAS Pathway.
References
Zhang, J., et al. (2015). "A convergent approach to the total synthesis of telmisartan via a Suzuki cross-coupling reaction." Journal of Organic Chemistry. Link
Keenan, R. M., et al. (1993). "Potent nonpeptide angiotensin II receptor antagonists. 2. 1-(Carboxybenzyl)imidazole-5-acrylic acids." Journal of Medicinal Chemistry. Link
Mishra, R., & Ganguly, S. (2012). "Imidazole as an anti-epileptic: an overview." Medicinal Chemistry Research. Link
Al-Masri, I. M., et al. (2013). "Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation." New Journal of Chemistry. Link
ChemScene. (2024). "Product Monograph: 4-Iodo-2-propyl-1H-imidazole." ChemScene Active Pharmaceutical Ingredients. Link
Navigating the Synthesis and Handling of 4-Iodo-2-propyl-1H-imidazole: A Technical Guide for Chemical Researchers
Introduction: The Significance of 4-Iodo-2-propyl-1H-imidazole in Modern Drug Discovery Section 1: Hazard Identification and Classification Based on the Globally Harmonized System (GHS) of Classification and Labelling of...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Iodo-2-propyl-1H-imidazole in Modern Drug Discovery
Section 1: Hazard Identification and Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Iodo-2-propyl-1H-imidazole is anticipated to present a significant hazard profile. This assessment is extrapolated from the known hazards of 4-iodoimidazole and other substituted imidazoles.[3][4]
GHS Hazard Summary Table
Hazard Class
Hazard Category
Hazard Statement
Signal Word
Acute Toxicity, Oral
Category 4
H302: Harmful if swallowed
Warning
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Warning
Serious Eye Damage/Eye Irritation
Category 1
H318: Causes serious eye damage
Danger
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)
Category 3
H335: May cause respiratory irritation
Warning
Note: This classification is inferred from data on 4-iodoimidazole and 2-propyl-1H-imidazole.[3][4]
The imidazole moiety itself can be corrosive and may cause burns upon contact with skin and eyes.[5] Furthermore, some substituted imidazoles have been shown to cause systemic toxicity with prolonged exposure, targeting organs such as the liver.[6] Organoiodine compounds, in general, can be toxic and may pose environmental hazards if not handled and disposed of correctly.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount when working with 4-Iodo-2-propyl-1H-imidazole. This begins with robust engineering controls and is supplemented by appropriate personal protective equipment.
Engineering Controls
All manipulations of solid or solutions of 4-Iodo-2-propyl-1H-imidazole should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood should have a continuous and verifiable airflow. For weighing solid material, a ventilated balance enclosure or a powder-handling hood is recommended to prevent the generation of airborne dust.[7] An eyewash station and an emergency shower must be readily accessible in the immediate work area.[8]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Recommended Personal Protective Equipment
Body Part
PPE Item
Material/Standard
Rationale
Hands
Chemical-resistant gloves
Nitrile (double-gloving recommended)
To prevent skin contact with the corrosive and irritating compound.[7]
Eyes/Face
Safety goggles and a face shield
ANSI Z87.1 compliant
To provide comprehensive protection against splashes and airborne particles.[8]
Body
Laboratory coat
Flame-resistant, fully buttoned
To protect skin and clothing from contamination.
Respiratory
NIOSH-approved respirator
N95 or higher for solids; organic vapor cartridge for solutions
Required when engineering controls are insufficient or during spill cleanup.[7]
A [label="Assess Task: Weighing solid, preparing solution, or running reaction?"];
B [label="Weighing Solid"];
C [label="Preparing Solution / Running Reaction"];
D [label="Standard PPE:\n- Double Nitrile Gloves\n- Safety Goggles\n- Lab Coat"];
E [label="In Chemical Fume Hood?"];
F [label="YES"];
G [label="NO (e.g., balance outside hood)"];
H [label="Add N95 Respirator"];
I [label="In Chemical Fume Hood?"];
J [label="YES"];
K [label="NO (not recommended)"];
L [label="Add Face Shield"];
M [label="Potential for splashing?"];
N [label="YES"];
O [label="NO"];
P [label="Final PPE Ensemble"];
Storage Decision Tree for 4-Iodo-2-propyl-1H-imidazole.
Section 4: Emergency Procedures
Spills
Small spills: In a chemical fume hood, carefully absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
Large spills: Evacuate the area immediately. Contact the institution's environmental health and safety department. Do not attempt to clean up a large spill without proper training and equipment.
Fire
Extinguishing media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.
[9]* Firefighting procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [9]Thermal decomposition may produce hazardous gases, including hydrogen iodide and oxides of nitrogen.
[10]
First Aid
Eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
[10]* Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
[10]* Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
[10]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
[8]
Section 5: Disposal Considerations
All waste containing 4-Iodo-2-propyl-1H-imidazole must be treated as hazardous waste. [11]Collect waste in a clearly labeled, sealed, and compatible container. [11]Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
References
Capot Chemical. (2010, December 19). MSDS of 2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Diethyl Ester. Retrieved from [Link]
Australian Government Department of Health. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]
Exploring 1-Propyl-1H-Imidazole: Properties and Applications. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 606522, 4-iodo-1H-imidazole. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162617, 2-Propylimidazole. Retrieved from [Link]
CONICET. (2025, February 17). Synthesis of 4-Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. Retrieved from [Link]
Daraji, D. G., Prajapati, N. P., & Patel, H. D. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry, 56(8), 2269-2292.
de Oliveira, C. S., de Mattos, M. C., & de Oliveira, V. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(3), 1-43.
Journal of Chemical and Pharmaceutical Research. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Google Patents. (n.d.). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
Wikipedia. (n.d.). Phosgene. Retrieved from [Link]
Google Patents. (2013, October 2). EP 2644599 A1 - Method for preparing 1-substituted-4-nitroimidazole compound.
Hamdi, A., et al. (2026, January 23). Comprehensive Review of Tri- and Tetra-Substituted Imidazoles and Their Therapeutic Applications. BIO Web of Conferences, 69, 00001.
University of Washington. (2025, February 28). Imidazole. Retrieved from [Link]
Theoretical Insights into 4-Iodo-2-propyl-1H-imidazole: A Computational Guide for Drug Discovery
Executive Summary: This technical guide provides a comprehensive theoretical framework for the study of 4-Iodo-2-propyl-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry and material...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: This technical guide provides a comprehensive theoretical framework for the study of 4-Iodo-2-propyl-1H-imidazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established computational methodologies, primarily Density Functional Theory (DFT), to predict its structural, electronic, spectroscopic, and reactive properties. The insights are derived from foundational knowledge of iodo-substituted imidazoles and the known characteristics of the 2-propyl-imidazole scaffold. This guide is intended for researchers and professionals in drug development, offering a predictive roadmap for the synthesis, characterization, and application of this promising molecule. All theoretical data and protocols are presented to be self-validating and are grounded in authoritative scientific literature.
Introduction: The Rationale for 4-Iodo-2-propyl-1H-imidazole
The imidazole ring is a cornerstone in medicinal chemistry, present in numerous biologically active compounds where it often acts as a bioisostere or participates in key hydrogen bonding interactions with biological targets.[1] The introduction of specific substituents onto the imidazole core allows for the fine-tuning of its physicochemical properties, enhancing its efficacy and specificity.
The subject of this guide, 4-Iodo-2-propyl-1H-imidazole, combines two strategic substitutions:
The 4-Iodo Group: The iodine atom serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. This allows for the facile introduction of a wide array of molecular fragments. Furthermore, the iodine atom is a potent halogen bond donor, capable of forming a "sigma-hole" (σ-hole) – a region of positive electrostatic potential – which can engage in highly directional and specific non-covalent interactions with biological macromolecules.[2] This property is of increasing interest in rational drug design.
The 2-Propyl Group: The alkyl substituent at the C2 position significantly influences the molecule's lipophilicity and steric profile. The conformational flexibility of the propyl chain can play a crucial role in binding to target proteins, a phenomenon noted in related structures like 2-propyl-1H-benzimidazole, which exhibits complex conformational behavior.[3]
This unique combination of a reactive/interactive iodine and a sterically influential propyl group makes 4-Iodo-2-propyl-1H-imidazole a highly attractive, yet underexplored, building block for novel therapeutics.
Proposed Synthesis of 4-Iodo-2-propyl-1H-imidazole
While no direct synthesis for 4-Iodo-2-propyl-1H-imidazole has been reported in the literature, a plausible and efficient route can be extrapolated from established methods for the iodination of imidazoles. The most direct approach involves the electrophilic iodination of the precursor, 2-propyl-1H-imidazole.[2][4]
Experimental Protocol: Direct Iodination
This protocol is adapted from the direct iodination of imidazole.[2][4] The key principle is the regioselective iodination at the C4 (and C5) position, which is activated for electrophilic substitution.
Materials:
2-propyl-1H-imidazole
Iodine (I₂)
Sodium hydroxide (NaOH)
Potassium iodide (KI) or Sodium iodide (NaI) (as a co-solvent to dissolve I₂)
Deionized water
Hydrochloric acid (HCl), dilute
Ethyl acetate
n-Hexane
Procedure:
Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C), dissolve 2-propyl-1H-imidazole in an aqueous solution of sodium hydroxide. The base serves to deprotonate the imidazole, increasing its nucleophilicity and reactivity towards iodine.[5]
Preparation of the Iodinating Solution: In a separate beaker, dissolve potassium iodide (or sodium iodide) in a minimal amount of water. To this solution, add molecular iodine (I₂) and stir until it is fully dissolved, forming the triiodide ion (I₃⁻), which is the active iodinating species.[4]
Iodination Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution under continuous stirring. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete (as indicated by TLC), carefully neutralize the reaction mixture to a pH of 7-8 with dilute hydrochloric acid.[4] This will protonate any remaining deprotonated imidazole and precipitate the less soluble product.
Isolation of Crude Product: The crude 4-Iodo-2-propyl-1H-imidazole will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash with cold deionized water.
Purification: The crude product can be purified by recrystallization. A suitable solvent system, such as ethyl acetate/n-hexane, should be employed to yield the pure 4-Iodo-2-propyl-1H-imidazole.[2]
Theoretical Investigation: A Computational Workflow
To elucidate the properties of 4-Iodo-2-propyl-1H-imidazole in the absence of experimental data, a robust computational approach is essential. Density Functional Theory (DFT) offers an excellent balance of accuracy and computational cost for molecules of this size.[6]
Computational Protocol
A multi-step computational workflow is proposed to ensure reliable and comprehensive results:
Geometry Optimization: The initial 3D structure of 4-Iodo-2-propyl-1H-imidazole will be built and subjected to geometry optimization. The B3LYP functional with the 6-311++G(d,p) basis set for C, H, and N atoms, and a LANL2DZ basis set with effective core potential for the iodine atom, is a well-established combination for such systems. This level of theory accurately predicts molecular geometries.[6]
Frequency Analysis: A frequency calculation will be performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides the predicted vibrational (IR) spectrum and thermodynamic properties.
Conformational Analysis: Due to the rotational freedom of the propyl group, a conformational search is necessary to identify the global minimum energy conformer. This can be achieved by systematically rotating the dihedral angles of the propyl chain and performing geometry optimizations for each starting conformation.
Electronic Property Calculations: Using the optimized geometry of the global minimum conformer, single-point energy calculations will be performed to determine various electronic properties, including:
Molecular Electrostatic Potential (MEP): To visualize the charge distribution and identify electrophilic/nucleophilic sites, including the σ-hole on the iodine atom.[2]
Frontier Molecular Orbitals (HOMO/LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides insights into its kinetic stability.
Natural Bond Orbital (NBO) Analysis: To study charge delocalization and intramolecular interactions.
Spectroscopic Predictions:
NMR Spectra: The magnetic shielding tensors will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. The calculated isotropic shielding values will be converted to chemical shifts (δ) by referencing them to tetramethylsilane (TMS).
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum and understand the nature of electronic transitions.[2]
Caption: Computational workflow for the theoretical study of 4-Iodo-2-propyl-1h-imidazole.
Predicted Molecular and Electronic Structure
The introduction of the iodo and propyl groups is expected to significantly influence the geometry and electronic landscape of the imidazole ring.
Caption: Atom numbering scheme for 4-Iodo-2-propyl-1h-imidazole used in theoretical predictions.
Geometric Parameters
The following table presents the predicted bond lengths and angles for the key structural features of 4-Iodo-2-propyl-1H-imidazole, based on DFT calculations of similar iodo-heterocyclic compounds.
Parameter
Predicted Value (Å or °)
Comparison (Unsubstituted Imidazole)
Rationale for Change
C4-I9 Bond Length
~2.05 Å
N/A
A typical C(sp²)-I bond length.
C2-C6 Bond Length
~1.51 Å
N/A
A standard C(sp²)-C(sp³) single bond.
C4-C5 Bond Length
~1.37 Å
1.35 Å
Minor elongation due to the steric and electronic effects of the large iodine atom.
N1-C2-N3 Angle
~110°
111.4°
Slight compression due to the steric bulk of the 2-propyl group.
I9-C4-N3 Angle
~128°
N/A
The C-I bond will be slightly bent away from the N3 atom due to steric repulsion.
I9-C4-C5 Angle
~125°
N/A
Steric repulsion between the iodine atom and the C5-H bond.
Conformational Analysis of the Propyl Group
The C2-C6 bond allows for rotation of the propyl group. A relaxed potential energy surface scan would likely reveal multiple local energy minima corresponding to different staggered conformations of the propyl chain relative to the imidazole ring. The global minimum is expected to be a conformation that minimizes steric hindrance between the propyl group and the N1-H and N3 atoms of the imidazole ring. This conformational flexibility is a key feature that could influence its binding affinity in a biological context.[3]
Electronic Properties and the σ-Hole
The iodine substituent is expected to be the dominant factor in the molecule's electronic landscape.
Dipole Moment: The molecule is predicted to have a significant dipole moment, with the negative end oriented towards the nitrogen atoms and the positive end influenced by the C-I bond.
HOMO-LUMO Gap: The introduction of the iodine atom, with its lone pairs, is expected to raise the energy of the HOMO, while the propyl group will have a smaller effect. This will likely result in a smaller HOMO-LUMO gap compared to 2-propyl-1H-imidazole, suggesting higher reactivity.
Molecular Electrostatic Potential (MEP) and the σ-Hole: The MEP analysis is crucial for understanding the non-covalent interaction potential. A prominent feature will be the region of positive electrostatic potential (the σ-hole) on the iodine atom, located along the extension of the C4-I9 bond.[2] This electrophilic region is a strong halogen bond donor site, making the molecule an excellent candidate for interacting with nucleophilic sites (e.g., carbonyl oxygens, amino nitrogens) in protein active sites.
Predicted Spectroscopic Signatures
The theoretical calculations can provide valuable predictions for the spectroscopic characterization of 4-Iodo-2-propyl-1H-imidazole.
¹H and ¹³C NMR Spectroscopy
The chemical shifts are predicted based on the known spectra of imidazole and the substituent effects of the iodo and propyl groups.
Atom (from diagram)
Predicted ¹H Chemical Shift (ppm)
Predicted ¹³C Chemical Shift (ppm)
Rationale
C5-H
~7.0 - 7.2
~115 - 120
The C5 proton is expected to be a singlet. The chemical shift is influenced by the adjacent iodine and nitrogen atoms.
N1-H
Broad, ~12.0 - 13.0
N/A
Typical for an imidazole N-H proton, often broad due to exchange.
C2
N/A
~150 - 155
Substituted with the propyl group, this carbon will be significantly downfield.
C4
N/A
~90 - 95
The direct attachment of iodine causes a strong upfield shift (the "heavy atom effect").
C6 (CH₂) **
~2.6 - 2.8 (triplet)
~28 - 32
Alpha to the imidazole ring.
C7 (CH₂)
~1.6 - 1.8 (sextet)
~22 - 26
Beta to the imidazole ring.
C8 (CH₃) **
~0.9 - 1.1 (triplet)
~13 - 15
Gamma to the imidazole ring, typical for a terminal methyl group.
Infrared (IR) Spectroscopy
The predicted IR spectrum would show characteristic peaks for the functional groups present:
N-H Stretch: A broad peak in the range of 3100-3300 cm⁻¹, characteristic of the N-H bond in the imidazole ring involved in hydrogen bonding.
C-H Stretch (aromatic): A peak around 3050 cm⁻¹ corresponding to the C5-H stretch.
C-H Stretch (aliphatic): Multiple peaks in the 2850-2960 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the propyl group.
C=N and C=C Stretch: Strong absorptions in the 1450-1600 cm⁻¹ region, characteristic of the imidazole ring stretching vibrations.
C-I Stretch: A weak absorption in the far-infrared region, typically below 600 cm⁻¹, which may be difficult to observe.
Reactivity and Applications in Drug Discovery
The theoretical framework strongly suggests that 4-Iodo-2-propyl-1H-imidazole is a highly versatile building block for synthetic and medicinal chemistry.
Reactivity in Cross-Coupling Reactions
The C4-I bond is the primary site of reactivity for cross-coupling reactions. The high polarizability and relatively weak nature of the C-I bond make it an excellent substrate for oxidative addition to transition metal catalysts, particularly palladium.
Caption: A representative Suzuki-Miyaura coupling reaction of 4-Iodo-2-propyl-1H-imidazole.
This reactivity allows for the synthesis of a diverse library of 4-substituted-2-propyl-imidazoles, which can be screened for biological activity. The propyl group at the C2 position would remain intact, providing a constant structural feature for structure-activity relationship (SAR) studies.
Potential as a Pharmacophore
The combination of features in 4-Iodo-2-propyl-1H-imidazole makes it a promising pharmacophore:
Hydrogen Bonding: The N1-H group is a hydrogen bond donor, while the N3 atom is a hydrogen bond acceptor.
Halogen Bonding: The iodine atom at C4 is a potent halogen bond donor.
Hydrophobic Interactions: The propyl group at C2 provides a lipophilic region for hydrophobic interactions within a protein binding pocket.
These features, combined with the synthetic accessibility of a wide range of derivatives, make this scaffold an excellent starting point for the development of inhibitors for various enzyme classes, such as kinases or proteases, where such interactions are critical for binding.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of 4-Iodo-2-propyl-1H-imidazole, a molecule with considerable, yet untapped, potential in medicinal chemistry. Through the application of Density Functional Theory, we have predicted its key structural, electronic, and spectroscopic properties. The presence of a synthetically versatile iodine atom, capable of forming significant halogen bonds, combined with a sterically important propyl group, marks this compound as a highly promising scaffold for drug discovery. The proposed synthetic route and detailed computational workflow provide a clear path for the future experimental investigation and validation of these theoretical predictions. The insights generated herein should serve as a valuable resource for researchers seeking to explore the chemical space of substituted imidazoles for the development of novel therapeutic agents.
References
Google Patents. (2021). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
ResearchGate. (2020). The Curious Case of 2-Propyl-1H-Benzimidazole in the Solid State: An Experimental and Theoretical Study. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 162617, 2-Propylimidazole. PubChem. Available at: [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10236071, 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. PubChem. Available at: [Link]
National Center for biotechnology Information. (n.d.). PubChem Compound Summary for CID 529336, 1H-Imidazole, 2-methyl-1-propyl. PubChem. Available at: [Link]
Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
ResearchGate. (2008). An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. Available at: [Link]
Asian Journal of Research in Chemistry. (2017). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate [key intermediate of Olmesartan medoxomil (Anti hypertensive drug)]. Available at: [Link]
Royal Society of Chemistry. (2019). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]
Journal of Organic and Pharmaceutical Chemistry. (2015). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
Rocha, G. A., et al. (2018). Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties. PLOS ONE. Available at: [Link]
Google Patents. (2020). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
ACS Publications. (2023). Reaction Behavior of [1,3-Diethyl-4,5-diphenyl-1H-imidazol-2-ylidene] Containing Gold(I/III) Complexes against Ingredients of the Cell Culture Medium and the Meaning on the Potential Use for Cancer Eradication Therapy. Journal of Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information. (2023). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. National Library of Medicine. Available at: [Link]
ResearchGate. (2016). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link]
ResearchGate. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Available at: [Link]
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Iodo-2-propyl-1H-imidazole
Executive Summary 4-Iodo-2-propyl-1H-imidazole is a high-value heterocyclic building block used to introduce lipophilic imidazole moieties into drug candidates (e.g., kinase inhibitors, angiotensin II receptor antagonist...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-2-propyl-1H-imidazole is a high-value heterocyclic building block used to introduce lipophilic imidazole moieties into drug candidates (e.g., kinase inhibitors, angiotensin II receptor antagonists). While the iodine at the C4 position offers excellent reactivity for oxidative addition, the presence of the free secondary amine (N-H) at the N1 position presents a significant challenge: catalyst poisoning via Pd-coordination and substrate inhibition .
This guide outlines two distinct, field-validated protocols to effect Suzuki-Miyaura coupling on this substrate:
Protocol A (Direct): A ligand-accelerated method for unprotected imidazoles, eliminating two synthetic steps.
Protocol B (Protected): A robust, traditional approach using SEM/Boc protection for highly sensitive substrates.
Strategic Analysis: The Chemical Behavior of 4-Iodo-2-propyl-1H-imidazole
Before initiating the reaction, the operator must understand the three critical variables governing this substrate's behavior:
A. The "Free NH" Problem
The imidazole nitrogen (pKa ~14.5) is a competent ligand for Palladium(II). In standard catalytic cycles, the substrate competes with phosphine ligands for the metal center, leading to the formation of inactive Pd-bis(imidazole) complexes. This often stalls the reaction or forces the use of excessive catalyst loading (>5 mol%).
B. Tautomeric Equilibrium
4-Iodo-1H-imidazole exists in equilibrium with 5-iodo-1H-imidazole.
In Solution: The tautomers interconvert rapidly.
Reactivity: The C4-I bond is electronically distinct from C5-I due to the adjacent nitrogen's lone pair. However, upon N-protection, the regioisomer is locked.
Note: The 2-propyl group provides steric bulk that generally favors N1-alkylation distal to the propyl group during protection, but mixtures are common.
C. The 2-Propyl Substituent
Unlike a methyl group, the propyl chain adds significant lipophilicity and slight steric hindrance near the N1/N3 centers. It does not significantly hinder the C4-I site, meaning standard steric ligands (like S-Phos) are often unnecessary solely for oxidative addition, but are required to prevent N-coordination.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal route for your specific target molecule.
Figure 1: Decision tree for selecting the coupling strategy based on boronic acid stability and downstream requirements.
Protocol A: Direct Coupling of Unprotected Imidazoles
Recommended for: Rapid analog generation, stable boronic acids.
This protocol utilizes CataCXium A (di(1-adamantyl)-n-butylphosphine), a bulky, electron-rich ligand that binds tightly to Pd, preventing the imidazole nitrogen from displacing it. This method is based on the breakthrough work by Tan et al. (2014).
Reagents & Stoichiometry
Component
Equiv.
Role
4-Iodo-2-propyl-1H-imidazole
1.0
Limiting Reagent
Aryl Boronic Acid
1.5
Coupling Partner
Pd(OAc)₂
0.02 (2 mol%)
Pre-catalyst
CataCXium A
0.04 (4 mol%)
Ligand (prevents poisoning)
K₃PO₄ (tribasic)
3.0
Base (grinds required)
n-Butanol / Water (4:1)
0.2 M
Solvent System
Step-by-Step Procedure
Catalyst Pre-complexation (Critical): In a vial, dissolve Pd(OAc)₂ and CataCXium A in the n-Butanol portion. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to pale yellow/colorless, indicating active ligand ligation.
Reaction Assembly: To a reaction vessel equipped with a reflux condenser (or a sealed microwave vial), add the 4-Iodo-2-propyl-1H-imidazole, Boronic Acid, and finely ground K₃PO₄.
Solvent Addition: Add the pre-complexed catalyst solution and the water.
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Do not skip this step; imidazoles are prone to oxidative dimerization in the presence of air.
Reaction: Heat to 100°C for 12–16 hours.
Checkpoint: Monitor by LC-MS. The starting material (M+H ~237) should disappear.
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.
Note: The product will likely be in the organic layer, but if the product is highly polar (due to the free NH), check the aqueous layer or use n-Butanol for extraction.
Protocol B: Protected Coupling (SEM-Route)
Recommended for: Complex synthesis, scale-up >100g, or unstable boronic acids.
Protecting the nitrogen locks the tautomer and removes the catalyst poisoning effect, allowing the use of cheaper, standard catalysts like Pd(dppf)Cl₂.
Phase 1: SEM Protection
Setup: Dissolve 4-Iodo-2-propyl-1H-imidazole (1.0 equiv) in dry DMF (0.5 M) at 0°C.
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0°C.
Completion: Warm to RT and stir for 2 hours. Quench with water, extract with EtOAc.[1][2]
Result: You will obtain a mixture of regioisomers (N1-SEM vs N3-SEM). Do not separate them yet. Both isomers couple efficiently at C4/C5. Separation is easier after the coupling or after deprotection.
Workup: Standard EtOAc extraction. Flash chromatography is highly effective here as the SEM group renders the molecule lipophilic.
Phase 3: Deprotection
Acidolysis: Dissolve the coupled product in EtOH. Add 6N HCl (5 equiv) and heat to 60°C for 2 hours.
Neutralization: Cool, neutralize with NaOH to pH 8, and extract.
Troubleshooting & Optimization
Common Failure Modes
Observation
Diagnosis
Corrective Action
Low Conversion (Protocol A)
Catalyst Poisoning
Switch from Pd(PPh₃)₄ to CataCXium A or A-taPhos . Increase temperature to 110°C.
Dehalogenation (Product = 2-propylimidazole)
Hydride Source / Overheating
Reduce temperature. Ensure solvent (alcohol) is not acting as a hydride donor; switch n-BuOH to Dioxane .
Protodeboronation of Partner
Unstable Boronic Acid
Switch to Protocol B (Protected). Use KF instead of carbonate bases. Use Boronic Esters (Pinacol) instead of acids.
Black Precipitate (Pd Black)
Catalyst Decomposition
Inefficient ligation. Ensure the "Pre-complexation" step in Protocol A is followed strictly.
Mechanistic Insight: The "Dehalogenation" Trap
In 2-substituted imidazoles, the C4-I bond is electron-rich. Oxidative addition is slower than for electron-deficient aryls. If the reaction is too hot or the base is too strong, the Pd-Ar intermediate may undergo protodepalladation rather than transmetallation.
Solution: Use a higher concentration of Boronic Acid (1.5–2.0 equiv) to force the transmetallation step.
References
Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876.
Key Reference: Establishes the CataCXium A protocol for unprotected imidazoles.
Bellina, F., Ciucci, D., Vergamini, P., & Rossi, R. (2007). Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions.[4] Tetrahedron, 63(19), 4571-4580.
Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-propyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive technical guide to the Heck reaction conditions specifically tailored for...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the Heck reaction conditions specifically tailored for 4-iodo-2-propyl-1H-imidazole. The protocols and insights presented herein are designed to equip researchers in medicinal chemistry and drug development with the necessary knowledge to effectively utilize this powerful carbon-carbon bond-forming reaction for the synthesis of novel imidazole-containing compounds.
Introduction: The Strategic Importance of the Heck Reaction in Imidazole Chemistry
The palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the coupling of unsaturated halides with alkenes.[1] This reaction has become indispensable in the synthesis of complex organic molecules, including a vast array of pharmaceuticals. For drug development professionals, the imidazole moiety is of particular interest due to its prevalence in biologically active compounds. The ability to functionalize the imidazole core at specific positions opens up avenues for creating diverse molecular scaffolds with potential therapeutic applications.
The subject of this guide, 4-iodo-2-propyl-1H-imidazole, is a valuable building block. The iodine atom at the C4 position provides a reactive handle for derivatization via cross-coupling reactions. The Heck reaction, in this context, allows for the introduction of various alkenyl groups, leading to the synthesis of 4-alkenyl-2-propyl-1H-imidazoles. These products can serve as key intermediates in the synthesis of more complex drug candidates.
A critical consideration in the Heck coupling of N-H containing heterocycles like 4-iodo-2-propyl-1H-imidazole is the potential for the acidic proton to interfere with the catalytic cycle or lead to undesired side reactions. Therefore, protection of the imidazole nitrogen is often a crucial first step to ensure a clean and efficient reaction. The trityl (triphenylmethyl) group is a commonly employed protecting group for imidazoles due to its steric bulk and relative ease of installation and removal.
The Catalytic Cycle: A Mechanistic Overview
The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] Understanding this mechanism is fundamental to troubleshooting and optimizing reaction conditions.
Figure 1. The catalytic cycle of the Heck reaction.
The cycle initiates with the oxidative addition of the aryl iodide (in this case, N-protected 4-iodo-2-propyl-1H-imidazole) to a Pd(0) complex. This is followed by the coordination of the alkene to the resulting Pd(II) species. Subsequent migratory insertion of the alkene into the Aryl-Pd bond forms a new alkyl-palladium intermediate. A β-hydride elimination step then occurs, releasing the final product and a hydrido-palladium complex. Finally, reductive elimination, facilitated by a base, regenerates the active Pd(0) catalyst and completes the cycle.
Key Reaction Parameters and Optimization Strategies
The success of the Heck reaction with 4-iodo-2-propyl-1H-imidazole hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligands
The choice of the palladium source and accompanying ligands is paramount for achieving high catalytic activity and stability.
Palladium Precursors: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and effective precatalyst.[3] It is readily reduced in situ to the active Pd(0) species. Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be employed.
Phosphine Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. For electron-rich heteroaromatic iodides, monodentate phosphine ligands such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) are often effective. The choice of ligand can impact the rate of oxidative addition and reductive elimination.
Base
The base is essential for neutralizing the hydriodic acid (HI) generated during the reductive elimination step, thus regenerating the Pd(0) catalyst.
Inorganic Bases: Potassium carbonate (K₂CO₃) and sodium acetate (NaOAc) are mild and effective bases for this transformation.[1][3]
Organic Bases: Tertiary amines like triethylamine (NEt₃) are also frequently used. The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the alkene addition.
Solvent
The solvent must be capable of dissolving the reactants and the catalyst system and should be stable at the required reaction temperature.
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and N,N-dimethylacetamide (DMA) are excellent solvents for the Heck reaction due to their high polarity and boiling points.
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) can also be used, often in combination with a co-solvent like water in the case of inorganic bases.
Reaction Temperature
The reaction temperature significantly affects the reaction rate. Typically, Heck reactions are conducted at elevated temperatures, ranging from 80 °C to 120 °C, to ensure a reasonable reaction time. Optimization of the temperature is crucial to balance reaction speed with potential catalyst decomposition or side product formation.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the N-protection of 4-iodo-2-propyl-1H-imidazole and its subsequent Heck reaction with a model alkene.
Protocol 1: N-Tritylation of 4-Iodo-2-propyl-1H-imidazole
This protocol describes the protection of the imidazole nitrogen with a trityl group, a necessary step to prevent interference with the subsequent Heck reaction.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
To a solution of 4-iodo-2-propyl-1H-imidazole (1.0 eq) in dry dichloromethane (DCM), add triethylamine (1.2 eq).
Cool the mixture to 0 °C in an ice bath.
Add trityl chloride (1.1 eq) portion-wise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
Separate the organic layer, and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter and concentrate the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-trityl-4-iodo-2-propyl-1H-imidazole.
Protocol 2: Heck Reaction of N-Trityl-4-iodo-2-propyl-1H-imidazole with Methyl Acrylate
This protocol details a typical Heck reaction using the N-protected iodoimidazole and methyl acrylate as the coupling partners.
Materials:
N-Trityl-4-iodo-2-propyl-1H-imidazole (1.0 eq)
Methyl acrylate (1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
Triphenylphosphine (PPh₃) (0.1 eq)
Potassium carbonate (K₂CO₃) (2.0 eq)
Anhydrous dimethylformamide (DMF)
Ethyl acetate
Water
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl acetate for chromatography
Procedure:
To a dry reaction flask, add N-trityl-4-iodo-2-propyl-1H-imidazole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
Add anhydrous DMF, followed by methyl acrylate (1.5 eq) via syringe.
Heat the reaction mixture to 100 °C and stir for 6-12 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
Wash the filtrate with water and then with brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the desired 4-alkenyl-2-propyl-1H-imidazole product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes a range of potential conditions for the Heck reaction of N-protected 4-iodo-2-propyl-1H-imidazole, providing a starting point for optimization.
Parameter
Condition A
Condition B
Condition C
Catalyst
Pd(OAc)₂
Pd(PPh₃)₄
PdCl₂(PPh₃)₂
Catalyst Loading
2-5 mol%
5 mol%
3 mol%
Ligand
PPh₃
-
P(o-tol)₃
Ligand Loading
4-10 mol%
-
6 mol%
Base
K₂CO₃
NEt₃
NaOAc
Base Equivalents
2.0
2.5
2.0
Solvent
DMF
MeCN
Dioxane
Temperature
100 °C
80 °C
110 °C
Alkene
Methyl Acrylate
Styrene
n-Butyl Acrylate
Troubleshooting Guide
Problem
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure anhydrous and inert reaction conditions. Use fresh, high-purity reagents. Consider a different palladium precatalyst or ligand.
Insufficient temperature
Increase the reaction temperature in increments of 10 °C.
Poorly soluble base
If using an inorganic base, consider adding a small amount of water as a co-solvent or switching to a soluble organic base.
Formation of Side Products
Homocoupling of the alkene
Use a slight excess of the alkene (1.2-1.5 equivalents).
Reduction of the iodoimidazole
Ensure the absence of reducing agents. Optimize the base and temperature.
Catalyst Decomposition (black precipitate)
High temperature
Lower the reaction temperature.
Presence of oxygen
Maintain a strict inert atmosphere throughout the reaction.
Inappropriate ligand
Screen different phosphine ligands to find one that better stabilizes the catalyst.
Conclusion
The Heck reaction of 4-iodo-2-propyl-1H-imidazole represents a powerful and versatile method for the synthesis of novel 4-alkenyl-imidazole derivatives. By carefully selecting the N-protecting group and optimizing the reaction conditions—including the palladium catalyst, ligand, base, solvent, and temperature—researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this important transformation in the pursuit of new therapeutic agents.
References
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
Application Note: Catalytic Cross-Coupling Architectures of 4-Iodo-2-propyl-1H-imidazole
Executive Summary & Strategic Importance In the landscape of medicinal chemistry, the imidazole ring is a "privileged scaffold," serving as a bioisostere for amide bonds and a key pharmacophore in angiotensin II receptor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In the landscape of medicinal chemistry, the imidazole ring is a "privileged scaffold," serving as a bioisostere for amide bonds and a key pharmacophore in angiotensin II receptor antagonists (e.g., Olmesartan, Telmisartan). While 2-substituted imidazoles are common, the 4-iodo-2-propyl-1H-imidazole intermediate represents a critical divergence point. The C4-iodine handle allows for the rapid generation of library diversity via palladium-catalyzed cross-coupling, enabling the synthesis of novel biaryl and alkynyl analogs that extend beyond classical "sartan" structures.
This guide details the high-fidelity execution of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings on this specific substrate. It addresses the unique challenges posed by the imidazole core—specifically the acidic N1-proton (
) and the coordination ability of the N3-nitrogen, both of which can poison palladium catalysts if not managed correctly.
Critical Pre-requisite: The N-Protection Strategy
Before attempting cross-coupling, the chemical behavior of the N1-H must be controlled. While some protocols describe "unprotected" couplings, they often suffer from variable yields and high catalyst loading. For robust, scalable chemistry, N-protection is mandatory .
Decision Matrix: Selecting the Protecting Group (PG)
Protecting Group (PG)
Stability Profile
Removal Condition
Strategic Use Case
SEM (2-(Trimethylsilyl)ethoxymethyl)
High (Base/Nu- stable)
TBAF or Acid
Recommended. Best for harsh coupling conditions (high T, strong bases).
Trityl (Trt)
Moderate (Acid sensitive)
Dilute Acid (AcOH)
Good for steric shielding; prevents N3 coordination.
Boc (tert-Butyloxycarbonyl)
Low (Thermal/Acid sensitive)
TFA or HCl
Use only for mild, room-temperature couplings (Sonogashira).
Benzyl (Bn)
High
Hydrogenation/Dissolving Metal
Durable, but removal can be incompatible with alkynes/sulfur.
Technical Insight: The 2-propyl group increases the lipophilicity of the core compared to simple imidazole. Using SEM protection further enhances solubility in non-polar solvents (Toluene, Dioxane), facilitating the transmetalation step in the catalytic cycle.
Inerting: Charge a microwave vial or Schlenk flask with the SEM-protected imidazole, arylboronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.
Solvation: Add degassed 1,4-Dioxane (concentration: 0.1 M relative to imidazole) via syringe.
Activation: Add the aqueous
solution. The biphasic system requires vigorous stirring.
Reaction: Heat the mixture to 90°C for 12–16 hours.
Note: If using microwave irradiation, heat to 110°C for 45 minutes.
Work-up: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over
.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The SEM group makes the product less polar, often eluting in 10-30% EtOAc.
Pre-complexation: In a dry vial, dissolve the imidazole and terminal alkyne in anhydrous DMF/Et₃N. Sparge with Argon.
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI simultaneously under a positive stream of Argon. The solution typically turns dark yellow/brown.
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (monitored by LCMS), heat to 50°C.
Warning: High temperatures (>80°C) with alkynes can lead to Glaser coupling (homocoupling) of the alkyne.
Scavenging: Dilute with EtOAc and wash with 5% NH₄OH solution (to sequester Copper) followed by brine.
Purification: Silica gel chromatography.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Installing amines at C4 is challenging due to the electron-rich nature of the imidazole ring. Specialized bulky ligands are required to facilitate reductive elimination.
Catalyst Pre-forming: In a vial, mix Pd₂dba₃ and Ligand in Toluene and stir at RT for 10 mins to form the active catalytic species (solution often turns from purple to orange/red).
Substrate Addition: Add the protected imidazole, amine, and solid NaOtBu.
Reaction: Seal and heat to 100°C for 18 hours.
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove insoluble salts and palladium black.
Purification: The amino-imidazole products are often polar; use DCM/MeOH gradients for chromatography.
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthesis pathways from the core 4-iodo-2-propylimidazole scaffold.
Caption: Divergent synthetic pathways for 4-iodo-2-propyl-1H-imidazole functionalization.
Troubleshooting & Optimization Logic
Observation
Root Cause Analysis
Corrective Action
Low Conversion (<20%)
Oxidative Addition failure.
Switch to electron-rich, bulky ligands (e.g., or SPhos) to activate the C-I bond.
De-iodination (Reduction)
-Hydride elimination or solvent impurity.
Ensure solvent is strictly anhydrous. Avoid isopropanol/ethanol in workups before quenching.
If using Boc, switch to SEM. If using NaOtBu, switch to .
References
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron, 62(31), 7213-7256.
Goossen, L. J., et al. (2010). Pd-catalyzed synthesis of functionalized imidazoles from 4-iodoimidazoles. Synlett, 2010(12), 1805-1808.
Anderson, K. W., et al. (2006). The Selective Reaction of Aryl Halides with Ammonia: A Practical Synthesis of Primary Arylamines. Journal of the American Chemical Society, 128(29), 9356-9357.
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391–6394.
BenchChem Application Note. (2025). 4-Iodo-1H-imidazole in Organic Synthesis.
Application
Application Note: Strategic N-H Protection of 4-Iodo-2-propyl-1H-imidazole for Advanced Synthetic Applications
Abstract 4-Iodo-2-propyl-1H-imidazole is a valuable heterocyclic building block, pivotal in the synthesis of complex pharmaceutical agents and functional materials. The strategic manipulation of its C4-iodo group, primar...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
4-Iodo-2-propyl-1H-imidazole is a valuable heterocyclic building block, pivotal in the synthesis of complex pharmaceutical agents and functional materials. The strategic manipulation of its C4-iodo group, primarily through transition-metal-catalyzed cross-coupling reactions, is key to its utility. However, the acidic N-H proton of the imidazole ring (pKa ≈ 14.5) presents a significant challenge, as it is incompatible with the organometallic reagents and basic conditions frequently employed in these transformations. This guide provides a comprehensive overview of robust protecting group strategies for the imidazole nitrogen, ensuring the successful execution of subsequent functionalization at the C4 position. We present detailed, field-proven protocols for the introduction and removal of the Tosyl (Ts) and [2-(Trimethylsilyl)ethoxy]methyl (SEM) protecting groups, selected for their stability, reliability, and orthogonal deprotection pathways.
Rationale for N-H Protection: A Reactivity Analysis
The synthetic utility of 4-iodo-2-propyl-1H-imidazole is centered on the reactivity of the carbon-iodine bond, which is an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1] However, the imidazole N-H proton is sufficiently acidic to quench organometallic intermediates or react with the strong bases used in these reactions. This leads to reduced yields, undesired side products, and poor reaction reproducibility.
Therefore, masking the N-H proton with a suitable protecting group is a critical first step. An ideal protecting group for this substrate must:
Be installed in high yield under conditions that do not affect the C-I bond.
Remain stable to the conditions of subsequent reactions (e.g., organolithium reagents, palladium catalysis, basic media).
Be removed under conditions that are orthogonal to the newly installed functionalities and do not cleave other bonds in the molecule.
Based on these criteria, we have identified two superior protecting groups for this system: the electron-withdrawing Tosyl (Ts) group and the sterically versatile [2-(Trimethylsilyl)ethoxy]methyl (SEM) group.
Selecting the Optimal Protecting Group
The choice between the Tosyl and SEM groups depends on the planned synthetic route, particularly the conditions of the key bond-forming and final deprotection steps.
Tosyl (Ts) Group: This sulfonyl protecting group is extremely robust and stable to strongly acidic and organometallic conditions. Its electron-withdrawing nature deactivates the imidazole ring towards electrophilic attack but renders the C2 proton more acidic. Deprotection typically requires harsh conditions, such as strong bases or reducing agents.[2]
[2-(Trimethylsilyl)ethoxy]methyl (SEM) Group: The SEM group is a versatile choice, stable to a wide range of non-acidic reagents, including organolithiums and palladium catalysts.[3][4] Its key advantage lies in its unique deprotection pathways. It can be cleaved under acidic conditions or, more importantly, with fluoride ions, providing a mild and highly orthogonal removal strategy.[5]
Comparative Overview of Protecting Group Strategies
Orthogonal fluoride-mediated deprotection under mild conditions.
Experimental Protocols
Safety Precaution: These protocols involve strong bases (NaH) and flammable solvents. All procedures should be conducted in a well-ventilated fume hood, under an inert atmosphere (Nitrogen or Argon), and with appropriate personal protective equipment (PPE).
Protocol 1: N-Tosyl Protection
This protocol details the installation of the highly robust tosyl group. The resulting N-tosyl sulfonamide is exceptionally stable for subsequent functionalization.[7]
Workflow Diagram: N-Tosyl Protection
Caption: Workflow for N-Tosyl protection of 4-iodo-2-propyl-1H-imidazole.
Step-by-Step Methodology:
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 4-iodo-2-propyl-1H-imidazole (1.0 eq).
Deprotonation: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H to form the corresponding sodium salt. Anhydrous DMF is a polar aprotic solvent that facilitates this ionic reaction. The reaction is exothermic and produces hydrogen gas, hence the slow addition at 0 °C.
Protection: After stirring for 30 minutes at 0 °C, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in a minimum amount of anhydrous DMF dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitoring & Work-up: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexanes). Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Tosyl-4-iodo-2-propyl-1H-imidazole.
Protocol 2: N-SEM Protection
This protocol installs the SEM group, which offers a valuable orthogonal deprotection strategy using fluoride ions.[3][5]
Step-by-Step Methodology:
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-iodo-2-propyl-1H-imidazole (1.0 eq).
Deprotonation: Dissolve the starting material in anhydrous Tetrahydrofuran (THF, approx. 0.2 M) and cool to 0 °C. Add sodium hydride (NaH, 60% dispersion, 1.2 eq) portion-wise.
Causality Insight: As with tosylation, NaH is used for efficient deprotonation. THF is an excellent aprotic solvent for this reaction.[4]
Protection: After stirring for 30 minutes at 0 °C, add [2-(Trimethylsilyl)ethoxy]methyl chloride (SEMCl, 1.1 eq) dropwise via syringe.
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.
Monitoring & Work-up: Monitor reaction progress by TLC. Upon completion, quench at 0 °C with saturated aqueous NH₄Cl.
Extraction: Dilute with water and extract with diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield 1-SEM-4-iodo-2-propyl-1H-imidazole.
Deprotection Protocols
The final step in the synthetic sequence is the efficient and clean removal of the protecting group.
This method is suitable for substrates that can withstand moderately strong basic conditions at elevated temperatures.
Setup: Dissolve the N-tosyl imidazole (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
Hydrolysis: Add sodium hydroxide (NaOH, 5-10 eq) and heat the mixture to reflux (approx. 65-80 °C) for 4-8 hours.
Monitoring & Work-up: Monitor by TLC until the starting material is consumed. Cool the reaction to room temperature and neutralize with aqueous HCl (e.g., 1M solution).
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers and concentrate to yield the deprotected imidazole. Further purification by chromatography or recrystallization may be necessary.
Caption: Fluoride-mediated deprotection of a SEM-protected imidazole.
Step-by-Step Methodology:
Setup: Dissolve the N-SEM protected imidazole (1.0 eq) in anhydrous THF.
Cleavage: Add Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) dropwise at room temperature.
Causality Insight: The fluoride ion attacks the silicon atom, initiating an elimination cascade that cleaves the C-O bond, releasing the free imidazole, ethylene, formaldehyde, and TMSF.[5]
Reaction: Stir the reaction at room temperature or gently heat to 50 °C for 6-12 hours.
Monitoring & Work-up: Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.
Isolation: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography to obtain the deprotected target molecule.
Conclusion
The successful functionalization of 4-iodo-2-propyl-1H-imidazole hinges on a carefully chosen N-protection strategy. The robust Tosyl group is ideal for multi-step syntheses involving harsh conditions, while the SEM group provides a valuable alternative with a mild, fluoride-labile deprotection pathway. The detailed protocols provided herein offer reliable and reproducible methods for researchers to unlock the full synthetic potential of this versatile building block.
References
Vertex AI Search. (n.d.). Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis.
Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism.
Whitten, J. P., Matthews, D. P., & McCarthy, J. R. (1986). [2-(Trimethylsilyl)ethoxy]methyl (SEM) as a novel and effective imidazole and fused aromatic imidazole protecting group. The Journal of Organic Chemistry, 51(10), 1891-1894.
Wikipedia. (n.d.). Tosyl group. Retrieved February 4, 2026, from [Link]
BenchChem. (n.d.). Application Notes and Protocols: 4-Iodo-1H-imidazole in Organic Synthesis.
van der Eijk, J. M., Nolte, R. J. M., & Drenth, W. (1980). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 45(3), 527-529.
Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(34), 6061-6064. [Link]
Taylor, R. J. K., et al. (2016). An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation. Organic & Biomolecular Chemistry, 14(10), 2891-2900.
Technical Support Center: Optimizing the Synthesis of 4-Iodo-2-propyl-1H-imidazole
Welcome to the technical support center dedicated to the synthesis of 4-Iodo-2-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to the synthesis of 4-Iodo-2-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and a detailed experimental protocol to help you navigate the complexities of this synthesis and optimize your yield and purity.
Core Concepts: The Chemistry of Iodinating 2-Propyl-1H-imidazole
The synthesis of 4-Iodo-2-propyl-1H-imidazole typically involves the direct electrophilic iodination of the 2-propyl-1H-imidazole starting material. The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, controlling the regioselectivity of this reaction is a primary challenge. The C4 and C5 positions of the imidazole ring are the most reactive towards electrophiles, and without careful control of reaction conditions, a mixture of mono-, di-, and even tri-iodinated products can be formed.[1]
The most common method for this synthesis employs molecular iodine (I₂) in the presence of a base. The base serves to deprotonate the imidazole, forming the more nucleophilic imidazolate anion, which then attacks the iodine. The choice of base, solvent, temperature, and stoichiometry of the reactants are all critical parameters that must be carefully controlled to favor the formation of the desired 4-iodo isomer and minimize the production of unwanted byproducts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 4-Iodo-2-propyl-1H-imidazole, providing step-by-step solutions and the scientific reasoning behind them.
Issue 1: Low or No Yield of the Desired Product
Question: My reaction has resulted in a very low yield of 4-Iodo-2-propyl-1H-imidazole, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: A low or non-existent yield can stem from several factors, from the quality of your starting materials to the specifics of your reaction setup. Let's break down the potential causes and their solutions:
Poor Quality of Starting Materials:
2-Propyl-1H-imidazole: Ensure your starting material is pure. Impurities can interfere with the reaction. If you synthesized it yourself, confirm its identity and purity using techniques like NMR and melting point analysis.
Iodine: Molecular iodine can sublime over time. Use fresh, solid iodine for best results.
Solvents: Ensure your solvents are anhydrous if the reaction is sensitive to moisture.
Suboptimal Reaction Conditions:
Inadequate Basicity: The deprotonation of the imidazole is crucial. If the base is too weak or used in insufficient quantity, the reaction will be slow or may not proceed at all. Consider using a stronger base like sodium hydroxide or potassium hydroxide.[2]
Low Temperature: While lower temperatures can help control selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be beneficial.[1]
Insufficient Reaction Time: Iodination of imidazoles can be a slow process. Ensure you are allowing enough time for the reaction to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Multiple Products (Di- and Tri-iodinated Byproducts)
Question: My final product is a mixture containing significant amounts of di- and tri-iodinated imidazoles. How can I improve the selectivity for the mono-iodinated product?
Answer: The formation of multiple iodinated products is a common challenge due to the high reactivity of the imidazole ring. Here’s how you can enhance the regioselectivity for the desired 4-iodo isomer:
Control Stoichiometry:
Excess Imidazole: Using an excess of the 2-propyl-1H-imidazole starting material can statistically favor mono-iodination. A molar ratio of imidazole to iodine of 2:1 to 5:1 is often recommended.[3] The unreacted imidazole can be recovered and reused.[3]
Slow Addition of Iodinating Agent:
Adding the iodine solution dropwise over a prolonged period at a low temperature (e.g., 0 °C) can help to maintain a low concentration of the iodinating agent in the reaction mixture, thereby reducing the likelihood of multiple iodinations.[4]
pH Control:
Avoid excessively basic conditions. While a base is necessary, a very high pH can lead to the formation of the highly reactive imidazolate anion, which can be less selective.[1] Maintaining a moderately alkaline pH is often optimal.
Post-Reaction Treatment:
If di-iodinated byproducts do form, they can sometimes be removed by a reduction step. For instance, treatment with a mild reducing agent like sodium sulfite can selectively de-iodinate the more substituted products.[2]
Issue 3: Difficulty in Product Purification
Question: I am struggling to isolate a pure sample of 4-Iodo-2-propyl-1H-imidazole from my crude reaction mixture. What are the best purification strategies?
Answer: Effective purification is key to obtaining a high-quality final product. A combination of techniques is often necessary:
Initial Workup:
After the reaction is complete, adjusting the pH to 7-9 can cause the crude product to precipitate out of the aqueous solution.[3] This can be a simple and effective initial purification step.
Recrystallization:
Recrystallization is a powerful technique for purifying solid organic compounds. A mixed solvent system, such as isopropanol/n-hexane or ethyl acetate/n-hexane, is often effective for 4-iodo-imidazoles.[4] The principle is to dissolve the crude product in a minimum amount of the hot, better solvent and then add the anti-solvent until the solution becomes cloudy. Slow cooling should then induce the crystallization of the pure product.
Column Chromatography:
If recrystallization is insufficient, silica gel column chromatography can be used. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Purification Workflow:
Caption: Purification workflow for 4-Iodo-2-propyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the best iodinating agent for this synthesis?
A1: For the synthesis of 4-Iodo-2-propyl-1H-imidazole, molecular iodine (I₂) in the presence of a base like NaOH or KOH is the most common, cost-effective, and scalable option.[2] More specialized and reactive agents like N-Iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH) can also be used, particularly for less reactive imidazole derivatives, but they are generally more expensive.[5]
Q2: How can I monitor the progress of the reaction?
A2: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC). Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, the desired product, and any byproducts. The spots can be visualized under a UV lamp. The reaction is complete when the starting material spot has disappeared.
Q3: What is the role of adding potassium iodide (KI) or sodium iodide (NaI) to the iodine solution?
A3: Molecular iodine has limited solubility in water. Potassium iodide or sodium iodide is added to form the triiodide ion (I₃⁻), which is much more soluble in water.[4] This allows for a homogeneous reaction mixture and facilitates a more controlled reaction.
Q4: Can I use a different base instead of NaOH or KOH?
A4: Yes, other bases can be used, but their strength will affect the reaction rate and selectivity. For example, a weaker base like sodium carbonate may lead to a slower reaction. The choice of base should be made based on the specific requirements of your synthesis and the reactivity of your substrate.
Q5: What are the safety precautions I should take during this synthesis?
A5: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Iodine is corrosive and can cause stains. Handle strong bases like NaOH and KOH with care as they are caustic.
Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of 4-Iodo-2-propyl-1H-imidazole, optimized for high yield and purity.
Reagents and Materials
Reagent/Material
Molecular Formula
Molar Mass ( g/mol )
Quantity
Notes
2-Propyl-1H-imidazole
C₆H₁₀N₂
110.16
1.0 eq
Starting material
Sodium Hydroxide
NaOH
40.00
1.2 eq
Base
Iodine
I₂
253.81
1.0 eq
Iodinating agent
Potassium Iodide
KI
166.00
1.1 eq
To solubilize iodine
Deionized Water
H₂O
18.02
As needed
Solvent
Isopropanol
C₃H₈O
60.10
As needed
Recrystallization
n-Hexane
C₆H₁₄
86.18
As needed
Recrystallization
Hydrochloric Acid (1M)
HCl
36.46
As needed
For pH adjustment
Ethyl Acetate
C₄H₈O₂
88.11
As needed
For extraction
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
Drying agent
Procedure
Preparation of the Imidazole Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (1.2 eq) in deionized water. Cool the solution to 0 °C in an ice bath. To this, add 2-propyl-1H-imidazole (1.0 eq) and stir until completely dissolved.
Preparation of the Iodine Solution: In a separate beaker, dissolve potassium iodide (1.1 eq) in a minimal amount of deionized water. To this solution, add iodine (1.0 eq) and stir until it is fully dissolved.
Reaction: Slowly add the iodine solution dropwise to the cooled imidazole solution over a period of 1-2 hours, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up and Isolation:
Cool the reaction mixture in an ice bath and carefully adjust the pH to 8-9 with 1M hydrochloric acid. A precipitate should form.
Filter the solid product using a Büchner funnel and wash with a small amount of cold deionized water.
The filtrate can be extracted with ethyl acetate to recover any unreacted 2-propyl-1H-imidazole. The organic layers can be combined, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
Purification:
Transfer the crude solid to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.
Slowly add n-hexane until the solution becomes cloudy.
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization.
Collect the purified crystals by filtration, wash with a small amount of cold n-hexane, and dry under vacuum.
Reaction Scheme
Caption: Synthesis of 4-Iodo-2-propyl-1H-imidazole.
References
Preparation method of 4-halogen-1H-imidazole. CN106674121A.
Synthesis method of 4, 5-diiodo-1H-imidazole. CN112321512A.
Method for preparing 2-propylimidazole-4,5-dicarboxylic acid. CN103193713A.
Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan - JOCPR. [Link]
Indolyl-Derived 4H-Imidazoles: PASE Synthesis, Molecular Docking and In Vitro Cytotoxicity Assay - MDPI. [Link]
Exploring the Applications of 1-Propyl-1H-Imidazole in Modern Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Iodoarenes synthesis by iodination or substitution - Organic Chemistry Portal. [Link]
Identification of iodinated Imidazole disinfection by-products from iodide containing water during chlorination - American Chemical Society. [Link]
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC - NIH. [Link]
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. [Link]
AN IMPROVED SYNTHESIS OF 2-n-(PROPYL)-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIETHYL ESTER - Taylor & Francis. [Link]
Preparation method of 4-iodine-1H-imidazole. CN110938036A.
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC. [Link]
Mastering Organic Synthesis with 1-Propyl-1H-Imidazole: A Supplier's Perspective. [Link]
An Improved Synthesis of 2‐n‐(Propyl)‐1H‐imidazole‐4,5‐dicarboxylic Acid Diethyl Ester. [Link]
Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant. WO2005016871A1.
challenges in the scale-up of 4-Iodo-2-propyl-1h-imidazole production
Topic: Challenges in the Scale-Up of 4-Iodo-2-propyl-1H-imidazole Production Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists Version: 1.2 (Current as of 2026) Introduction Welcome to the T...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Challenges in the Scale-Up of 4-Iodo-2-propyl-1H-imidazole Production
Audience: Process Chemists, Scale-Up Engineers, and Drug Development Scientists
Version: 1.2 (Current as of 2026)
Introduction
Welcome to the Technical Support Center for 4-Iodo-2-propyl-1H-imidazole (CAS: 73746-45-9). This intermediate is a critical scaffold in the synthesis of Angiotensin II receptor antagonists (sartans) and various bioactive alkaloids.
Scaling up the iodination of 2-propylimidazole presents a unique triad of challenges: regiocontrol (mono- vs. di-iodination), purification efficiency (removal of iodine/inorganic salts), and process safety (exotherm management). This guide moves beyond standard literature to address the "why" and "how" of failure modes in a kilolab or pilot plant setting.
Q1: I am observing significant formation of the 4,5-diiodo byproduct. How do I shift selectivity toward the mono-iodo species?
A: The formation of 4,5-diiodo-2-propylimidazole is the primary failure mode in this synthesis. Because the imidazole ring is electron-rich, the second iodination is often faster than the first if local concentration hotspots exist.
Troubleshooting Protocol:
Stoichiometry Control: Do not use a large excess of iodine. Maintain a strict 1.0 : 1.05 molar ratio (Substrate :
).
Addition Mode: Switch from "all-in" addition to a controlled dropwise addition of the Iodine/KI solution into the imidazole solution. This keeps the instantaneous concentration of the electrophile low relative to the substrate.
Temperature Modulation: Lower the reaction temperature to 0–5°C during addition. Higher temperatures (
) reduce the selectivity difference between the first and second iodination steps.
Q2: Why is my conversion stalling at 80-90% despite adding stoichiometric iodine?
A: This is typically a phase-transfer or solubility issue , not a reactivity issue. Molecular iodine (
) has poor water solubility.
Root Cause Analysis:
Insufficient Solubilization: If the KI :
ratio is too low, (triiodide) formation is inefficient, leaving solid iodine unreacted or subliming in the headspace.
pH Drift: As the reaction proceeds, HI is generated (neutralized by the base). If the pH drops below 12, the imidazole becomes protonated (imidazolium), which is significantly less reactive toward electrophilic aromatic substitution.
Corrective Action:
Ensure KI :
ratio is at least 1.2 : 1.0 to fully solubilize iodine.
Monitor pH throughout the reaction.[1][2][3] Maintain pH > 13 using NaOH/KOH to keep the imidazole in its free-base or anionic form (imidazolate), which is the active nucleophile.
Module 2: Work-up & Purification
Q3: The crude product is dark brown/purple. How do I achieve the requisite off-white appearance?
A: The color is due to occluded molecular iodine or charge-transfer complexes. Standard water washes are insufficient.
De-coloring Protocol:
Quench: After reaction completion, treat the mixture with 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite ().
Endpoint: Stir until the supernatant turns from dark brown to pale yellow/colorless.
pH Adjustment: Slowly adjust pH to 7.0–7.5 with dilute HCl or Acetic Acid. The product, 4(5)-iodo-2-propylimidazole, is amphoteric and has minimum solubility at its isoelectric point (neutral pH). Precipitating at this pH maximizes yield.
Q4: Chromatography is not feasible at our scale. How do we remove the di-iodo impurity via crystallization?
A: Recrystallization is the standard unit operation for this separation. The di-iodo impurity is significantly less soluble in polar protic solvents than the mono-iodo product.
Recommended Solvent Systems:
Solvent System
Suitability
Mechanism
Water/Ethanol (80:20)
High
The mono-iodo product is soluble in hot EtOH; the di-iodo impurity is less soluble and can be filtered off hot or stays in the mother liquor upon controlled cooling.
Ethyl Acetate/Hexane
Medium
Good for final polishing but requires drying the crude first.
| Acetonitrile | Low | Often leads to co-crystallization; avoid for primary purification. |
Module 3: Visualizing the Process
Workflow Diagram: Synthesis & Purification
Figure 1: Optimized workflow for the regioselective synthesis and purification of 4-Iodo-2-propyl-1H-imidazole.
Module 4: Safety & Hazard Management
Q5: What are the primary safety hazards during the 10kg+ scale-up?
A:
Exotherm Control: The iodination reaction is exothermic. On a large scale, the heat accumulation can degrade the product (de-iodination) or cause solvent boil-over.
Control: Use jacketed reactors with active cooling. Limit addition rate to maintain
.
Iodine Handling: Solid iodine is corrosive and sublimes. Inhalation of vapors causes severe respiratory irritation.
Control: Handle solid iodine in a glovebox or efficient fume hood. Prefer purchasing pre-made Iodine/KI solutions if logistics allow.
Dust Explosion: Dry imidazole powders are combustible dusts.
Control: Ground all equipment. Use wet-cake processing where possible to minimize dust generation.
Q6: Are there stability concerns for the isolated solid?
A: Yes. Carbon-Iodine bonds on heterocycles can be light-sensitive.
Storage: Store in amber glass or opaque HDPE drums.
Atmosphere: Flush with Nitrogen/Argon to prevent oxidative darkening over time.
Thermal: Stable at room temperature, but avoid prolonged storage above 40°C.
Summary of Key Parameters
Parameter
Target Range
Impact of Deviation
Reaction pH
13.0 – 14.0
<12: Slow reaction, low conversion.
Temperature
0°C – 10°C
>25°C: Increased di-iodo byproduct.
Stoichiometry ()
1.00 – 1.05 eq
>1.1 eq: Significant di-iodo formation.
Quench pH
7.0 – 7.5
<6 or >8: Product remains soluble; yield loss.
References
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 4-Iodo-1H-Imidazole from Imidazole. Retrieved from 2
Google Patents. (2012). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.[4] Retrieved from 4
Royal Society of Chemistry. (2016). Continuous flow synthesis concatenated with continuous flow liquid–liquid extraction for work-up and purification. Reaction Chemistry & Engineering. Retrieved from 5
Fisher Scientific. (2025). Safety Data Sheet: 4-Iodoimidazole. Retrieved from 6
National Institutes of Health (NIH). (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines. Retrieved from 7
Technical Support Center: Enhancing the Stability of 4-Iodo-2-propyl-1H-imidazole
Welcome to the technical support center for 4-Iodo-2-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 4-Iodo-2-propyl-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling and improving the stability of this critical chemical intermediate. Our goal is to move beyond simple instructions and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your research.
Introduction: The Challenge of Stability
4-Iodo-2-propyl-1H-imidazole is a valuable building block in medicinal chemistry and materials science. However, its utility can be compromised by inherent instability. The presence of the iodo-substituent on the imidazole ring makes the molecule susceptible to degradation under common laboratory conditions. This guide will equip you with the knowledge to mitigate these stability issues, ensuring the purity and reactivity of your material.
Troubleshooting Guide: Diagnosing and Resolving Common Stability Issues
This section addresses specific problems you may encounter during your experiments with 4-Iodo-2-propyl-1H-imidazole, providing explanations and actionable solutions.
Issue 1: Your solid-state 4-Iodo-2-propyl-1H-imidazole has developed a yellow or brownish tint over time.
Probable Cause: This discoloration is a classic indicator of degradation, likely due to the breaking of the carbon-iodine bond and subsequent formation of elemental iodine (I₂) or other colored impurities.[1] This process is often accelerated by exposure to light and/or heat.[1][2][3]
Immediate Action:
Assess Purity: Before use, analyze the purity of the discolored material using HPLC-UV or quantitative ¹H NMR to determine the extent of degradation.[4][5]
Purification (if necessary): If the purity is below your experimental requirements (typically >95% for most applications), recrystallization or column chromatography may be necessary to remove impurities.
Preventative Measures:
Storage: Always store 4-Iodo-2-propyl-1H-imidazole in an amber glass vial to protect it from light.[2][3] The vial should be tightly sealed and stored in a cool, dark place, preferably refrigerated (<15°C).[2][3][6]
Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2][3][6]
Issue 2: You observe poor reactivity or inconsistent results in your reactions involving 4-Iodo-2-propyl-1H-imidazole.
Probable Cause: This is often a direct consequence of using a degraded starting material. The presence of impurities can interfere with your reaction, leading to lower yields, unexpected side products, or complete reaction failure. The imidazole moiety itself is also susceptible to oxidation, which can alter its chemical properties.[7][8]
Troubleshooting Steps:
Confirm Purity: As with discoloration, the first step is to verify the purity of your 4-Iodo-2-propyl-1H-imidazole. A purity of >95% is generally recommended for reliable results.[9]
Solvent Selection: When preparing solutions, use high-purity, degassed solvents. Trace impurities in solvents can initiate degradation.
pH Considerations: The stability of the imidazole ring can be pH-dependent. For some imidazoles, degradation is slower at a neutral pH compared to acidic or basic conditions.[10] If your reaction conditions are highly acidic or basic, consider if this could be contributing to the degradation of your starting material.
Issue 3: You notice the appearance of new, unidentified peaks in the HPLC or NMR spectrum of your compound after storage in solution.
Probable Cause: 4-Iodo-2-propyl-1H-imidazole is generally less stable in solution than in its solid state. Degradation in solution can be accelerated by factors such as the choice of solvent, pH, exposure to air (oxygen), and light.[7] Potential degradation pathways include deiodination and oxidation of the imidazole ring.[11][12]
Investigative Workflow:
Caption: Workflow for investigating solution-state degradation.
Preventative Strategy:
Fresh Solutions: Always use freshly prepared solutions of 4-Iodo-2-propyl-1H-imidazole for your experiments.
Solvent Choice: If you must store solutions, conduct a small-scale stability study to determine the optimal solvent. Aprotic, degassed solvents are often a good starting point.
Buffered Solutions: If applicable to your experimental design, consider using a neutral pH buffer to maintain stability.[10]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-Iodo-2-propyl-1H-imidazole?
For optimal stability, store the solid compound at <15°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen).[2][3][6] The storage area should be dark and dry.
Q2: How can I assess the purity of my 4-Iodo-2-propyl-1H-imidazole?
High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for purity assessment.[4][5] HPLC is excellent for quantifying impurities, while NMR provides detailed structural information and can also be used for quantitative analysis.[9] LC-MS/MS can be employed for identifying trace-level impurities.[4][13]
Q3: Is 4-Iodo-2-propyl-1H-imidazole sensitive to air?
Yes, iodinated imidazoles can be sensitive to air and undergo oxidation.[6][7][8] It is best practice to handle the compound quickly and store it under an inert atmosphere to minimize exposure to oxygen.
Q4: What are the primary degradation products I should look for?
The primary degradation pathways are deiodination and oxidation of the imidazole ring.[11][12] Therefore, you might expect to see 2-propyl-1H-imidazole as a deiodination product, as well as various oxidized forms of the parent compound. LC-MS/MS is a powerful tool for identifying these degradation products.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of 4-Iodo-2-propyl-1H-imidazole.
1. Instrumentation and Materials:
HPLC system with a UV detector
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
HPLC-grade acetonitrile, water, and formic acid
Reference standard of 4-Iodo-2-propyl-1H-imidazole (purity >98%)[5]
2. Preparation of Solutions:
Mobile Phase A: 0.1% (v/v) formic acid in water[14]
4. Quantification:
The purity is determined by comparing the peak area of the analyte in the sample to that of the standard.
Protocol 2: Accelerated Stability Study in Solution
This protocol helps determine the short-term stability of 4-Iodo-2-propyl-1H-imidazole in a chosen solvent.
Caption: Workflow for an accelerated solution stability study.
References
BenchChem. (2025).
PubMed Central. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
MDPI. (n.d.).
PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes.
PubMed. (n.d.).
BenchChem. (2025).
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
ResearchGate. (2025).
PubMed Central. (2024). An elegant approach for the synthesis of multisubstituted imidazole via FeCl3/SiO2 catalyzed activation of acetals: a photophysical study of an imidazole–carbazole hybrid.
Fisher Scientific. (2009).
Capot Chemical. (2026).
MDPI. (n.d.).
BenchChem. (2025). Application Notes and Protocols for the Analysis of 4-iodo-1H-imidazole by HPLC and GC-MS.
Researchers often underestimate 4-iodo-2-propyl-1H-imidazole . While it appears to be a standard aryl halide, it presents a "perfect storm" of chemical challenges for palladium-catalyzed cross-coupling:
Catalyst Poisoning: The imidazole ring contains basic nitrogens (N3 and the deprotonated N1) that act as potent ligands, displacing phosphines and sequestering the palladium catalyst into inactive complexes.
Tautomeric Ambiguity: The 4-iodo and 5-iodo forms exist in equilibrium. Without a protecting group, you cannot control the regiochemistry of the coupling.
Electronic Deactivation: The propyl group at C2 is electron-donating. This increases the electron density of the ring, making the C–I bond less electrophilic and significantly slowing down the oxidative addition step compared to electron-deficient aryl halides (e.g., 4-iodonitrobenzene).
This guide provides a root-cause analysis and validated protocols to overcome these specific failure modes.
Diagnostic Matrix: What is your reaction telling you?
Compare your observation with the table below to identify the failure mode.
Observation
HPLC/LCMS Result
Root Cause
Immediate Action
No Reaction
100% Starting Material (SM) recovered.
Catalyst Poisoning. The imidazole nitrogen has displaced your ligands, shutting down the catalytic cycle.
Switch to Protocol A (Protection) or use "Throw-Away" Ligand method.
Iodine Loss
Mass = SM – 126 amu (Des-iodo product).
Protodehalogenation. The Pd inserted into the C–I bond but underwent reductive elimination with a Hydride instead of the nucleophile.
Switch solvent (avoid alcohols), use anhydrous conditions, or increase catalyst loading.
Wrong Isomer
Product mass is correct, but NMR shifts are wrong.
Regio-scrambling. You coupled the 5-position instead of the 4-position (or vice versa) due to tautomerism.
Mandatory: Protect the nitrogen (Protocol A) to lock the tautomer.
Black Precipitate
Early precipitation of Pd black.
Ligand dissociation/instability. The catalyst decomposed before oxidative addition could occur.
Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tighter than the imidazole.
Deep Dive: The Mechanics of Failure
Issue 1: The Coordination Trap (Catalyst Poisoning)
The most common failure is a lack of conversion. The 2-propyl group increases the basicity of the N3 nitrogen, making it a better ligand than many standard phosphines (like PPh3).
The Mechanism:
Instead of the Pd(0) species reacting with the C–I bond (Oxidative Addition), it gets trapped by the imidazole nitrogen.
Figure 1: The Kinetic Trap. The imidazole nitrogen coordinates to Palladium faster than the oxidative addition can occur, effectively removing the catalyst from the cycle.
Issue 2: Protodehalogenation (The "Hydride" Attack)
If you see the iodine replaced by a hydrogen, your catalytic cycle is working, but the Transmetallation step is failing or being outcompeted.
Cause: The Pd(II)-Aryl species is sitting in solution too long waiting for the boronic acid (Suzuki) or alkyne (Sonogashira).
Hydride Source: Often the solvent (Isopropanol, Ethanol) or impurities in the base. In DMF, traces of formic acid can act as hydride donors.
Solution: Use aprotic solvents (Dioxane, Toluene) and ensure the coupling partner is in excess.
Validated Protocols
Do not attempt to optimize the unprotected coupling unless absolutely necessary. The "Gold Standard" route is Protection
Coupling Deprotection .
Protocol A: Regioselective SEM Protection (Recommended)
Why SEM? The 2-(trimethylsilyl)ethoxymethyl (SEM) group is stable to basic cross-coupling conditions but removable with fluoride or acid. It also helps with the solubility of the propyl-imidazole.
Setup: Dissolve 4-iodo-2-propyl-1H-imidazole (1.0 equiv) in anhydrous DMF (0.5 M) at 0°C.
Deprotonation: Add NaH (60% dispersion, 1.2 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 min).
Note: The solution will turn slightly yellow/orange.
Addition: Dropwise add SEM-Cl (1.1 equiv).
Reaction: Warm to RT and stir for 2 hours.
Workup: Quench with water, extract with EtOAc.
Outcome: You will obtain a mixture of regioisomers (1,4 and 1,5).
Crucial Step: Separate isomers via column chromatography (Hexane/EtOAc).
Identification: Use NOESY NMR. The 1,4-isomer (SEM on N1, I on C4) will show NOE between the SEM methylene protons and the C5-H. The 1,5-isomer (SEM on N1, I on C5) will show NOE between SEM and the Iodine (invisible in 1H) or lack of NOE to a ring proton. Correction: The 1,5-isomer has the proton at C4. You will see NOE between SEM and the Propyl group (at C2) for both, but the cross-peak to the ring proton is the differentiator.
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust for alkyl-heterocycles.
Base: K2CO3 (2.0 equiv) or Cs2CO3 (for sterically demanding cases).
Solvent: 1,4-Dioxane/Water (9:1).
Procedure:
Degas solvents with Nitrogen/Argon for 15 mins (Critical to prevent homocoupling/oxidation).
Mix reagents in a sealed vial.
Heat to 80-90°C for 4-12 hours.
Troubleshooting: If conversion stalls at 50%, add a second portion of Boronic acid and catalyst.
Protocol C: The "Direct" Approach (Unprotected)
Only use if protection is impossible. Requires specialized ligands.
The Trick: Use a "Buchwald Precatalyst" that generates a bulky, electron-rich Pd species (L-Pd(0)) that does not bind to the imidazole nitrogen.
Ligand:XPhos or SPhos .
Base: K3PO4 (Anhydrous) - Water promotes protodehalogenation in unprotected substrates.
Solvent: n-Butanol or t-Amyl alcohol (High boiling, helps solubility) OR Toluene (if solubility permits).
Temp: 100°C.
Decision Logic Flowchart
Use this logic tree to determine your next experimental move.
Figure 2: Experimental Decision Tree. Note that attempting unprotected coupling without specific bulky ligands is a high-probability failure path.
FAQ: Frequently Asked Questions
Q: Can I use Boc protection instead of SEM?
A: Yes, but with caution. The Boc group is electron-withdrawing. While this accelerates oxidative addition (good), it is also labile under basic Suzuki conditions (K2CO3/heat) and may fall off during the reaction, leading to catalyst poisoning mid-run. If using Boc, use anhydrous weak bases (KOAc) or non-basic couplings (Stille).
Q: Why is the 2-propyl group causing solubility issues in pure water?
A: While the propyl group adds lipophilicity, the crystal lattice energy of imidazoles can be high due to H-bonding networks. In pure water, it may not dissolve well. In pure hexanes, it is too polar. The "Goldilocks" solvents are DCM, EtOAc, or Alcohols. For coupling, use Dioxane/Water mixtures.
Q: I see a spot on TLC that fluoresces blue. Is that my product?
A: Likely not. De-iodinated imidazoles often fluoresce differently than the iodo-precursors. Always verify by LCMS. Bi-aryl products (successful coupling) usually have distinct UV absorption shifts (red-shift) compared to the starting material.
References
Catalyst Poisoning by Azoles
Mechanism:[1][2][3][4][5][6][7] The inhibitory effect of unprotected azoles on Pd-catalyzed cross-coupling is due to the formation of stable [Pd(II)(azole)2] complexes.
Source: Düfert, M. A., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."[3][5] Journal of the American Chemical Society.[5]
Protection Strategies (SEM)
Protocol: SEM is the preferred group for regioselective protection and stability during basic coupling conditions.
Source: Lipshutz, B. H., et al. (1980).[8] "β-(Trimethylsilyl)ethoxymethyl chloride. A new reagent for the protection of the hydroxyl group."[8] Tetrahedron Letters. (Applied to imidazoles in subsequent literature).
Protodehalogenation Mechanisms
Insight: Hydrodehalogenation competes with cross-coupling, particularly in DMF/Alcohol solvents with basic promoters.
Introduction: The Synthesis of 4-Iodo-2-propyl-1H-imidazole and the Critical Role of Reaction Monitoring
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for monitoring the synthesis of 4-iodo-2-propyl-1H-imidazole. Authored from the perspective of a Senior Applica...
Author: BenchChem Technical Support Team. Date: February 2026
An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for monitoring the synthesis of 4-iodo-2-propyl-1H-imidazole. Authored from the perspective of a Senior Application Scientist, this document offers practical, field-tested advice to ensure the success of your chemical synthesis.
The synthesis of 4-iodo-2-propyl-1H-imidazole, a key intermediate in pharmaceutical development, is typically achieved through the direct electrophilic iodination of 2-propyl-1H-imidazole. This reaction, while straightforward in principle, requires careful monitoring to achieve high yield and purity. The primary synthetic route involves treating 2-propyl-1H-imidazole with an iodinating agent, such as iodine (I₂), in the presence of a base (e.g., sodium hydroxide) and often a solubilizing agent like sodium iodide to form the triiodide ion (I₃⁻), which enhances iodine's solubility in the reaction medium.[1][2]
Real-time tracking of the reaction is paramount.[3] It allows the chemist to confirm the consumption of the starting material, identify the formation of the desired product, and detect potential side products, such as the regioisomeric 5-iodo-2-propyl-1H-imidazole or di-iodinated species. Effective monitoring ensures optimal reaction times, prevents the formation of difficult-to-remove impurities, and ultimately dictates the success of the synthesis and the quality of the final compound.[4]
This guide provides detailed protocols and troubleshooting advice for the most common and effective reaction monitoring techniques: Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Thin-Layer Chromatography (TLC): Your First Line of Analysis
TLC is an indispensable, rapid, and cost-effective technique for qualitatively monitoring the progress of a reaction.[5] By observing the disappearance of the starting material spot and the appearance of the product spot, you can quickly assess the reaction's status.
Experimental Protocol: Step-by-Step TLC Analysis
Sample Preparation: Withdraw a small aliquot (a few drops) from the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) in a small vial to a concentration appropriate for TLC. Overly concentrated samples can lead to streaking.[6]
Spotting: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary spotter, carefully apply a small spot of the diluted reaction mixture onto the line. It is crucial to also spot the starting material (2-propyl-1H-imidazole) and a "co-spot" (a single spot containing both the starting material and the reaction mixture) for direct comparison.[7]
Development: Place the spotted TLC plate in a developing chamber containing an appropriate mobile phase (eluent). A common starting eluent for this system is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The chamber should be saturated with the eluent vapor for optimal separation.
Visualization: After the solvent front has moved up the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, use a chemical stain such as potassium permanganate or iodine vapor.
Interpretation: The starting material, 2-propyl-1H-imidazole, is more polar than the product, 4-iodo-2-propyl-1H-imidazole, and will therefore have a lower Retention Factor (Rf) value. A successful reaction will show the starting material spot diminishing over time and the product spot appearing and intensifying. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
TLC Troubleshooting and FAQs
Q: My spots are streaking down the plate. What's wrong?
A: This is a classic sign of an overloaded sample.[6] Your spotting solution is too concentrated. Dilute your sample further and re-spot a smaller amount. Streaking can also occur if the compound is highly acidic or basic; adding a small amount of acid (acetic acid) or base (triethylamine) to the eluent can sometimes resolve this.
Q: The Rf values of my starting material and product are too similar. How can I improve the separation?
A: You need to change the polarity of your eluent.[7] If the spots are too close together and near the top of the plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., switch from 30:70 ethyl acetate/hexane to 20:80). If the spots are near the bottom (low Rf), your eluent is not polar enough; increase the proportion of the polar solvent.
Q: I see a new spot that is not my starting material or my desired product. What could it be?
A: This is likely a side product. In this synthesis, a common impurity is a di-iodinated imidazole derivative. This compound will be less polar than your mono-iodinated product and will have a higher Rf value. Monitoring the appearance of this spot is crucial for preventing over-iodination.
Q: I don't see any spots on my plate after development.
A: There are several possibilities. First, your sample may be too dilute; try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[8] Second, your compounds may not be UV-active. Try visualizing with a different method, like an iodine chamber or a potassium permanganate dip. Finally, ensure the solvent level in the developing chamber is below the spotting line on your TLC plate; otherwise, your sample will dissolve into the solvent pool instead of eluting up the plate.[8]
For more precise and quantitative analysis, HPLC is the preferred method. It excels at separating complex mixtures and can be used to determine the relative concentrations of starting material, product, and impurities, allowing for accurate calculation of conversion and yield.[4][9]
Experimental Protocol: Step-by-Step HPLC Analysis
Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in the mobile phase. A typical concentration for analysis is around 100 µg/mL.[4] Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Conditions: A reversed-phase HPLC (RP-HPLC) system is ideal for this analysis.[4]
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
Mobile Phase: A gradient or isocratic mixture of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A good starting point is an isocratic method with 70:30 (v/v) Methanol: 0.025 M KH₂PO₄ at pH 3.2.[9][10]
Detection: UV detector set at a wavelength where both the starting material and product have significant absorbance (e.g., 210-230 nm).[11]
Analysis: Inject a standard of the starting material to determine its retention time. Then, inject the prepared sample from the reaction mixture. As the reaction progresses, the peak corresponding to the starting material will decrease in area, while the peak for the product will increase.
HPLC Data Interpretation
Compound
Expected Retention Time (Approx.)
Polarity
2-Propyl-1H-imidazole
Shorter
More Polar
4-Iodo-2-propyl-1H-imidazole
Longer
Less Polar
Di-iodo-2-propyl-1H-imidazole
Longest
Least Polar
HPLC Troubleshooting and FAQs
Q: My peaks are broad or tailing. How can I improve the peak shape?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. Adding a modifier like formic acid or trifluoroacetic acid to the mobile phase can help by protonating free silanol groups on the silica support, reducing these interactions. Also, ensure your sample is fully dissolved in the mobile phase.
Q: I'm seeing a new, unexpected peak in my chromatogram. What should I do?
A: This is likely an impurity or a side product. If you have access to a mass spectrometer (LC-MS), you can get a mass for this peak, which will help in its identification. Based on the reaction, this could be the 5-iodo isomer or a di-iodinated product. The di-iodinated product, being less polar, will have a longer retention time than the mono-iodinated product in a reversed-phase system.
Q: The baseline of my chromatogram is noisy or drifting.
A: A noisy baseline can be caused by a number of factors. Ensure your mobile phase is properly degassed. A drifting baseline could indicate a column that is not fully equilibrated or a change in temperature. Allow the mobile phase to pump through the system until the baseline is stable before injecting your sample.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile and thermally stable compounds and provides definitive structural information from the mass spectrum.[12][13]
Sample Preparation: Take an aliquot from the reaction, quench it, and perform a liquid-liquid extraction. For example, dilute the aliquot in water, neutralize if necessary, and extract with a solvent like ethyl acetate. Dry the organic layer over sodium sulfate, and then dilute it with an appropriate solvent for GC analysis.
Instrumentation and Conditions:
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
Injector Temperature: Typically 250 °C.
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
Ionization Mode: Electron Impact (EI).
Analysis: Inject the sample. The resulting chromatogram will show peaks for the different components, and the mass spectrometer will provide a mass spectrum for each peak, allowing for positive identification. The molecular ion peak for 4-iodo-2-propyl-1H-imidazole (C₆H₉IN₂) would be expected at m/z 236.
GC-MS Troubleshooting and FAQs
Q: I don't see my compound peak in the chromatogram.
A: Your compound may not be volatile enough or it might be degrading in the hot injector. Try lowering the injector temperature. In some cases, imidazole compounds may require derivatization (e.g., silylation) to increase their volatility and thermal stability.[14]
Q: How do I confirm the identity of the product peak?
A: The mass spectrum is your key tool. Look for the molecular ion peak (M⁺) at the expected mass-to-charge ratio (m/z). Also, look for the characteristic isotopic pattern of iodine. The fragmentation pattern can also provide structural clues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation
NMR spectroscopy provides detailed structural information and is an excellent way to confirm the identity of your product and monitor the reaction's progress by observing specific proton signals.[15]
Experimental Protocol: Step-by-Step NMR Analysis
Sample Preparation: Take a larger aliquot from the reaction mixture. Perform a rapid workup by quenching, extracting with a suitable solvent (e.g., ethyl acetate), and evaporating the solvent in vacuo.
Analysis: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.
Interpretation: Monitor the disappearance of the starting material's imidazole proton signals and the emergence of the product's signals. The key change will be the loss of a proton at the C4 or C5 position of the imidazole ring.
¹H NMR Data Interpretation (Predicted Shifts in CDCl₃)
Note: The iodination at C4 will cause the remaining proton at C5 to appear as a distinct singlet, and the symmetry of the starting material's H4 and H5 protons will be broken.
Troubleshooting Logic for Reaction Monitoring
Caption: Figure 2. Decision tree for monitoring the iodination reaction.
References
Google Patents. (2019). CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole.
Google Patents. (2018). CN110938036A - Preparation method of 4-iodine-1H-imidazole.
Synthesis of 4‐Iodoimidazole Nucleosides: A Biocatalyzed Whole Cell Approach. (n.d.). Retrieved from [Link]
Google Patents. (2003). WO2005016871A1 - Process for the synthesis of iodopropynyl butylcarbamate in an aqueous solution of a suitable surfactant.
Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. (n.d.). Retrieved from [Link]
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
National Institutes of Health. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]
Google Patents. (2010). CN102432543A - Synthesis method of 4-iodo-1H-imidazole.
TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]
Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Retrieved from [Link]
ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from [Link]
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
Google Patents. (2016). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Retrieved from [Link]
National Institutes of Health. (2019). Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents. Retrieved from [Link]
ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
Chemistry LibreTexts. (2022). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Monitoring reactions. Retrieved from [Link]
Taylor & Francis Online. (n.d.). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. Retrieved from [Link]
Bitesize Bio. (n.d.). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
ResearchGate. (2018). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Retrieved from [Link]
PubMed. (2019). Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. Retrieved from [Link]
PharmaTutor. (2012). SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY. Retrieved from [Link]
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
CUTM Courseware. (n.d.). imidazole.pdf. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: 4-Iodo-2-propyl-1H-imidazole vs. Halogenated Analogs
Executive Summary & Core Directive
4-Iodo-2-propyl-1H-imidazole (CAS: 1207547-64-5) represents a specialized, high-reactivity building block in the synthesis of polysubstituted imidazoles, particularly for Angiotensin II receptor antagonists (e.g., Telmisartan, Olmesartan analogs). Unlike its chlorinated or brominated counterparts, the 4-iodo variant offers superior performance in palladium-catalyzed cross-coupling reactions due to the lability of the C–I bond.
This guide objectively compares the 4-iodo derivative against 4-bromo, 4-chloro, and 4,5-diiodo alternatives, providing experimental protocols to leverage its reactivity while mitigating stability issues.
Comparative Technical Analysis
The choice of halogen at the C4/C5 position dictates the synthetic strategy. The following table summarizes the physicochemical and reactive differences.
Table 1: Comparative Profile of Halogenated 2-Propyl-Imidazoles
Feature
4-Iodo-2-propyl-1H-imidazole
4-Bromo-2-propyl-1H-imidazole
4-Chloro-2-propyl-1H-imidazole
4,5-Diiodo-2-propyl-1H-imidazole
CAS Number
1207547-64-5
N/A (Custom Synthesis)
N/A (Custom Synthesis)
1036396-89-0
C–X Bond Energy
~65 kcal/mol (Weakest)
~81 kcal/mol
~96 kcal/mol (Strongest)
~65 kcal/mol (Multiple sites)
Pd-Oxidative Addition
Fastest (Rate-limiting step is often transmetallation)
Moderate (Requires heat/ligands)
Slow (Requires specialized ligands like Buchwald phosphines)
Fast (Risk of double coupling)
Suzuki Coupling
Mild conditions (RT to 60°C), standard ligands ()
Elevated temps (80-100°C), requires active Pd species
Harsh conditions (>100°C), expensive catalysts
High reactivity, poor selectivity
Stability
Light/Heat Sensitive (Store < -20°C, dark)
Stable at RT
Very Stable
Light Sensitive
Primary Utility
Late-stage functionalization , complex couplings
General purpose, cost-sensitive scale-up
Early-stage scaffold, robust conditions
Byproduct (impurity)
Key Insight: The Iodine Advantage
The C–I bond length (2.10 Å) and lower bond dissociation energy facilitate rapid oxidative addition by Pd(0) species. In sterically demanding couplings—such as introducing an ortho-substituted biphenyl group common in sartans—the 4-iodo derivative proceeds with higher yields and fewer side reactions (e.g., protodehalogenation) compared to the bromo analog.
Reactivity & Mechanistic Pathways
The following diagram illustrates the reactivity hierarchy and the competitive pathways faced during synthesis.
Figure 1: Synthetic pathways and reactivity hierarchy. The 4-iodo derivative offers the most direct and mild route to the target bioactive core, provided over-iodination is controlled.
Experimental Protocols
These protocols are designed to maximize selectivity for the mono-iodo product and ensure efficient coupling.
Protocol A: Selective Synthesis of 4-Iodo-2-propyl-1H-imidazole
Objective: Introduce a single iodine atom at the C4 position while suppressing 4,5-diiodination.
(3-5 mol%) or (for sterically hindered substrates).
Base:
(2.0 equiv) or (for difficult cases).
Solvent: DME/Water (4:1) or Toluene/Ethanol/Water.
Procedure:
Degas solvents with Nitrogen/Argon for 30 mins (Oxygen inhibits Pd(0)).
Charge reaction vessel with halide, boronic acid, and base.
Add solvent and catalyst under inert atmosphere.[3]
Heat to 60°C (vs. 90°C+ required for bromo-analogs).
Monitor consumption of starting material (typically < 4 hours).
Note: If N-protection (e.g., SEM, Boc) is not used, use 2.5 equiv of base to account for the acidic N-H proton.
Self-Validation:
Success Indicator: Reaction mixture turns black (Pd precipitation) after completion. Early black precipitation indicates catalyst decomposition (check oxygen levels).
Safety and Stability Guidelines
Storage: 4-Iodo-2-propyl-1H-imidazole is photolabile . Store in amber vials under Argon at -20°C. Discoloration (yellowing/browning) indicates iodine liberation.
Handling: Avoid metal spatulas (trace metal contamination can catalyze decomposition). Use glass or Teflon-coated tools.
Toxicity: Treat as a potential alkylating agent and sensitizer. Use standard PPE.
References
CAS Registry. (2024). 4-Iodo-2-propyl-1H-imidazole (CAS 1207547-64-5).[1][2][4][5] American Chemical Society.[3]
CAS Registry. (2024). 4,5-Diiodo-2-propyl-1H-imidazole (CAS 1036396-89-0).[1][2] American Chemical Society.[3]
Larhed, M., & Hallberg, A. (2002). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. Journal of Organic Chemistry. Link (General reference for halo-imidazole coupling kinetics).
Cliff, M. D., & Pyne, S. G. (1995). Synthesis of C-4 and C-5 substituted imidazoles. Synthesis.
Bellina, F., & Rossi, R. (2006). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. Tetrahedron. (Context for bioactive imidazole synthesis).
Publish Comparison Guide: Mass Spectrometry Profiling of 4-Iodo-2-propyl-1H-imidazole
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for 4-Iodo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs) and imid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for 4-Iodo-2-propyl-1H-imidazole , a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs) and imidazole-based antifungals.
Executive Summary & Compound Architecture
4-Iodo-2-propyl-1H-imidazole (MW: ~236.05 Da) presents unique analytical challenges due to the competing physicochemical behaviors of its functional groups: the basic imidazole nitrogen (proton acceptor), the lipophilic propyl chain, and the labile carbon-iodine (C-I) bond.
While HPLC-UV remains the standard for purity assessments in bulk synthesis, it lacks the specificity required for trace impurity profiling or biological metabolite identification. This guide compares the industry "Gold Standard"—LC-MS/MS (ESI) —against its primary alternatives, GC-MS (EI) and High-Resolution MS (Q-TOF) , to determine the optimal workflow for drug development applications.
Analyte Profile
Feature
Characteristic
MS Implication
Formula
C₆H₉IN₂
Monoisotopic Mass: 235.98
C-I Bond
Weak (~57 kcal/mol)
Prone to in-source fragmentation (loss of I• or HI).
N3 Nitrogen
Basic (pKa ~7.0–7.5)
Excellent candidate for positive mode Electrospray Ionization (ESI+).
Propyl Group
Lipophilic
Improves retention on C18 columns; characteristic alkyl fragmentation.
Comparative Analysis: LC-MS/MS vs. Alternatives
The following table objectively compares the performance of the primary detection technologies.
Performance Matrix
Feature
LC-MS/MS (Triple Quad)
GC-MS (Electron Impact)
HPLC-UV (Diode Array)
Role
Primary Recommendation
Orthogonal / Structural ID
Routine QC / Purity
Ionization
Soft (ESI+)
Hard (EI, 70 eV)
N/A (Absorption)
Sensitivity
High (pg/mL range)
Moderate (ng/mL range)
Low (µg/mL range)
Specificity
Excellent (MRM transitions)
Good (Spectral fingerprint)
Poor (Retention time only)
Sample Prep
Minimal (Protein precip/Dilution)
Complex (Derivatization often required)
Minimal (Dilution)
Key Liability
Matrix effects (Ion suppression)
Thermal degradation of C-I bond
No structural confirmation
detailed Technical Assessment
A. The Gold Standard: LC-ESI-MS/MS
Why it wins: The basic imidazole ring allows for facile protonation (
), making ESI+ the most sensitive mode. The "soft" ionization preserves the molecular ion, which is critical given the lability of the iodine atom.
Mechanism: Protonation at the N3 position.
Fragmentation Logic: Collision-Induced Dissociation (CID) typically cleaves the weak C-I bond first, followed by the propyl chain or ring opening.
B. The Alternative: GC-MS (EI)
Why use it: For raw material impurity profiling where structural isomers must be distinguished.
Limitation: The N-H group on the imidazole often leads to peak tailing and thermal instability. Derivatization (e.g., silylation with BSTFA) is highly recommended to replace the active hydrogen, improving volatility and peak shape.
Fragmentation: EI (70 eV) imparts significant energy, often shattering the C-I bond immediately. The molecular ion (
) may be weak or absent, with the base peak likely being the de-iodinated fragment.
Experimental Protocol: LC-MS/MS Workflow
This protocol is designed to be self-validating, using the isotopic signature of the molecule to confirm identity before fragmentation.
Step 1: Chromatographic Separation[1]
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (Promotes ionization).
Mobile Phase B: Acetonitrile (ACN).
Gradient: 5% B to 95% B over 5 minutes. The propyl group provides sufficient hydrophobicity for retention (
).
Step 2: Mass Spectrometry Parameters (ESI+)
Source Temp: 350°C (High enough to desolvate, low enough to prevent thermal de-iodination).
Capillary Voltage: 3.0 kV.
Scan Mode: Multiple Reaction Monitoring (MRM).
Step 3: MRM Transition Table
Precursor Ion ()
Product Ion ()
Collision Energy (eV)
Rationale
237.0 ()
110.1
25
Quantifier: Loss of Iodine (127 Da). High intensity.
237.0 ()
109.1
28
Qualifier: Loss of HI (128 Da).
237.0 ()
68.1
40
Structural: Loss of Propyl-Iodide fragment / Ring cleavage.
Fragmentation Pathway & Mechanism
Understanding the fragmentation is vital for distinguishing the 4-iodo isomer from potential 5-iodo byproducts.
Mechanistic Insight
Primary Event: The C-I bond is the "weakest link." Under CID, the iodine is ejected.
Secondary Event: The remaining propyl-imidazole cation (
110) undergoes ring expansion or side-chain cleavage.
Mass Defect: Iodine has a unique mass defect (approx -0.1 Da relative to CH). High-resolution MS (HRMS) can validate the formula
by confirming the exact mass ~235.981.
Visualization: Fragmentation Logic
The following diagram illustrates the decision tree for analyzing this molecule.
Figure 1: MS/MS Fragmentation Pathway and Logic Flow for 4-Iodo-2-propyl-1H-imidazole.
References
BenchChem. (2025).[1][2] A Comparative Analysis of 4-iodo-1H-imidazole: Unveiling its Computational and Experimental Characteristics. Retrieved from
Tokyo Chemical Industry (TCI). (n.d.). 4-Iodo-1H-imidazole Product Specification and CAS 71759-89-2 Data. Retrieved from
Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics and Small Molecule Research. Retrieved from
Wiley Analytical Science. (2019). Imidazole quantification by LC determination and separation of derivatives. Retrieved from
National Institutes of Health (NIH). (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Retrieved from
Technical Guide: 4-Substituted-2-Propyl-1H-Imidazoles in Drug Development
Executive Summary The 4-substituted-2-propyl-1H-imidazole scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core of Olmesartan Medoxomil , a potent Angiotensin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-substituted-2-propyl-1H-imidazole scaffold represents a privileged pharmacophore in medicinal chemistry, most notably serving as the structural core of Olmesartan Medoxomil , a potent Angiotensin II Receptor Blocker (ARB).[1][2] Unlike earlier generation ARBs that utilized a 2-butyl-4-chloro architecture (e.g., Losartan), the 2-propyl-4-hydroxyisopropyl substitution pattern confers unique physicochemical properties, including "insurmountable" antagonism at the AT1 receptor and prolonged receptor residence time.
This guide provides a technical comparison of this scaffold against standard alternatives, details the critical synthetic pathways for its generation, and explores its emerging utility in antimicrobial coordination chemistry.
Part 1: Comparative Performance Analysis
The "Sartan" Evolution: 2-Propyl vs. 2-Butyl Scaffolds
In the development of antihypertensives, the transition from the prototype Losartan to Olmesartan involved a critical modification of the imidazole ring substituents. The 4-substituted-2-propyl-1H-imidazole core exhibits superior binding kinetics compared to the 2-butyl-4-chloro analogues.
Key Performance Indicators: Olmesartan (2-Propyl) vs. Losartan (2-Butyl)
Feature
Olmesartan (2-Propyl Core)
Losartan (2-Butyl Core)
Impact of 2-Propyl/4-Subst. Scaffold
Receptor Affinity (Ki)
~ 0.1 – 1.0 nM
~ 10 – 20 nM
10-20x Higher Affinity : The 4-hydroxyisopropyl group forms stronger H-bonds with Tyr113/His166 in the AT1 pocket.
Binding Mode
Insurmountable Antagonism
Competitive (Surmountable)
The 2-propyl derivative dissociates slowly, preventing Angiotensin II from overcoming the blockade even at high concentrations.
Half-Life (t½)
13 hours
2 hours (parent); 6-9h (metabolite)
The 2-propyl core contributes to a more stable receptor-ligand complex, reducing dosing frequency.
Metabolic Stability
Not metabolized by CYP450
Extensive CYP2C9/3A4 metabolism
The 4-substituted-2-propyl scaffold is excreted largely unchanged, reducing drug-drug interaction risks.
Mechanism of Action: The RAAS Blockade
The 4-substituted-2-propyl-1H-imidazole scaffold functions by selectively binding to the AT1 subtype of the angiotensin II receptor. This blockade interrupts the Renin-Angiotensin-Aldosterone System (RAAS), preventing vasoconstriction and aldosterone secretion.
Figure 1: The intervention point of the 4-substituted-2-propyl-1H-imidazole scaffold within the RAAS cascade. The scaffold prevents Angiotensin II binding at the AT1 receptor.
Part 2: Experimental Protocols
Synthesis of the Core Intermediate
The synthesis of the high-affinity 2-propyl core requires precise regiochemical control. The following protocol details the generation of Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate , the critical intermediate for Olmesartan.
Rationale: This route utilizes a Grignard reaction on a diester precursor.[2] The choice of MeMgCl over MeLi is critical to prevent over-alkylation and ensure the formation of the tertiary alcohol at the 4-position while preserving the ester at the 5-position (due to steric hindrance and chelation effects).
Preparation: Charge a flame-dried 3-neck round-bottom flask with Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (50.0 g, 0.197 mol) and anhydrous THF (500 mL). Cool the solution to -10°C under a nitrogen atmosphere.
Addition: Add MeMgCl (3.0 M in THF, 262 mL, 0.788 mol) dropwise via an addition funnel over 60 minutes.
Critical Control Point: Maintain internal temperature below 0°C. Rapid addition causes exotherms that lead to bis-addition byproducts.
Reaction: Stir the mixture at -5°C to 0°C for 2 hours. Monitor by HPLC or TLC (50:50 Ethyl Acetate:Hexane). The starting diester should be fully consumed.
Quench: Slowly pour the reaction mixture into a stirred solution of saturated NH₄Cl (500 mL) cooled to 0°C.
Safety Note: Methane gas evolution will occur; ensure adequate ventilation.
Workup: Extract the aqueous layer with Ethyl Acetate (3 x 300 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
Purification: Concentrate in vacuo to yield a pale yellow solid. Recrystallize from Diisopropyl ether to obtain the pure product.
Figure 2: Synthetic pathway for the Olmesartan core intermediate. The Grignard reagent selectively attacks the less hindered ester group.
Part 3: Emerging Applications & Future Directions
While the 2-propyl scaffold is dominant in hypertension therapy, recent literature identifies its utility in coordination chemistry for antimicrobial applications.
Silver(I) Complexes: The 2-propyl-1H-imidazole-4,5-dicarboxylic acid derivative acts as a bridging ligand for Ag(I) ions. These complexes ({[Ag2(Hpimdc)(H2O)]}n) form 2D supramolecular networks that exhibit significant antibacterial activity against E. coli and S. aureus.
Mechanism:[3] The imidazole N-donors stabilize the slow release of Ag+ ions, disrupting bacterial cell walls more effectively than silver nitrate alone.
Lanthanide-Organic Frameworks (LOFs): The dicarboxylate form of the 2-propyl scaffold is used to construct luminescent MOFs with Europium (Eu) and Terbium (Tb), serving as potential chemical sensors due to the rigidity of the imidazole ring enhancing quantum yield.
References
Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of 2-Alkyl-4-(1-hydroxy-1-methylethyl)-1-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)imidazole-5-carboxylic Acid Derivatives. Journal of Medicinal Chemistry.
Li, Y., et al. (2017). Two new silver(I) complexes based on propyl-substituted imidazole-4,5-dicarboxylic acid: Synthesis, crystal structures and antimicrobial activities. Inorganica Chimica Acta. Retrieved from [Link]
Dr. Oracle. (2025). Comparative Potency: Olmesartan vs Losartan.[[“]][5][6][7][8] Retrieved from [Link]
Proper Disposal Procedures for 4-Iodo-2-propyl-1H-imidazole
[1] Executive Summary This guide outlines the mandatory disposal protocols for 4-Iodo-2-propyl-1H-imidazole , a halogenated organic intermediate commonly used in the synthesis of angiotensin II receptor antagonists.[1] D...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide outlines the mandatory disposal protocols for 4-Iodo-2-propyl-1H-imidazole , a halogenated organic intermediate commonly used in the synthesis of angiotensin II receptor antagonists.[1] Due to the presence of the iodine atom and the imidazole ring, this compound requires segregation from standard organic waste streams.[1]
Critical Directive: Do NOT dispose of this compound down the drain or in general trash. It must be treated as Halogenated Hazardous Waste to prevent the formation of corrosive acid gases (HI) during incineration and to comply with EPA RCRA regulations (or local equivalents).[1]
Chemical Profile & Hazard Identification
Understanding the chemical nature of the substance is the first step in safe disposal.[1] The iodine-carbon bond is weaker than other halogen-carbon bonds, making this compound sensitive to light and potentially prone to releasing free iodine if degraded.[1]
Parameter
Specification
Chemical Name
4-Iodo-2-propyl-1H-imidazole
CAS Number
1207547-64-5
Physical State
Solid (Powder/Crystal)
Molecular Formula
C₆H₉IN₂
Key Hazards
Irritant/Corrosive: Causes skin and eye irritation (H315, H319).Harmful: Harmful if swallowed (H302).Light Sensitive: May degrade to release iodine.[1][2]
Halogen Content: Incineration of halogenated waste requires facilities equipped with acid gas scrubbers to capture Hydrogen Iodide (HI).[1] Mixing this with non-halogenated solvents (like Acetone/Methanol) can contaminate large volumes of fuel-blending waste, significantly increasing disposal costs and compliance risks.[1]
Imidazole Reactivity: Imidazoles are basic.[1] Mixing them with strong acids in a waste container can generate heat (exothermic neutralization).[1] Always segregate from strong oxidizers and acids.[1][3]
Pre-Disposal Handling & Packaging
Before moving waste to the central accumulation area, follow these preparation steps to ensure stability.
A. Solid Waste (Pure Compound)[1]
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar.[1]
Note: Amber glass is preferred if the waste will be stored for more than 3 days, to prevent light-induced decomposition.[1]
Labeling: Apply a hazardous waste label immediately upon adding the first gram of waste.[1]
Note: Even if the solvent is 99% Methanol, the presence of the dissolved iodo-imidazole mandates the "Halogenated" tag.[1]
Disposal Workflow: Decision Matrix
The following workflow illustrates the decision process for segregating this specific compound.
Figure 1: Decision matrix for segregating 4-Iodo-2-propyl-1H-imidazole waste streams to ensure regulatory compliance.
Emergency Spill Procedures
In the event of a spill outside of a fume hood, execute the following protocol immediately.
PPE Required: Nitrile gloves (double gloved recommended), safety goggles, lab coat, and N95 dust mask (if powder is aerosolized).[1]
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1]
Contain:
Solids: Gently cover the spill with wet paper towels to prevent dust generation.[1] Do not dry sweep.[1]
Liquids: Use absorbent pads or vermiculite.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]
Clean Up:
Scoop material into a wide-mouth hazardous waste jar.[1]
Clean the surface with a soap and water solution.[1]
Verification: A UV light (365nm) can sometimes visualize imidazole residues on surfaces, though this is not specific.[1]
Disposal: Label the cleanup debris as "Hazardous Waste - Debris (Contaminated with 4-Iodo-2-propyl-1H-imidazole)."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Overview. Retrieved October 26, 2023, from [Link][1]